Anticancer agent 129
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H17N3 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C18H17N3/c19-17-14-8-4-5-9-16(14)20-18-15(17)10-11-21(18)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,19,20) |
InChI Key |
ZCZQCKJQIGWLFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
EBC-129: A Technical Guide to its Mechanism of Action in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
EBC-129 is a first-in-class antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of advanced solid tumors. It exhibits a novel targeting strategy directed against a tumor-specific N-glycosylated epitope present on both carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5) and CEACAM6. This dual targeting, combined with a potent microtubule-disrupting payload, monomethyl auristatin E (MMAE), allows for selective cytotoxicity against a broad range of cancers. This technical guide provides a comprehensive overview of the core mechanism of action of EBC-129, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of its operational pathways.
Introduction to EBC-129
EBC-129 is an investigational antibody-drug conjugate engineered to target and eliminate cancer cells overexpressing CEACAM5 and CEACAM6. These glycoproteins are known to be involved in crucial oncogenic processes, including tumor formation, migration, and metastasis. The unique targeting of a specific N256-glycosylated epitope enhances tumor specificity, potentially minimizing off-target toxicities. The ADC consists of a humanized IgG1 monoclonal antibody, EBC-092, conjugated to the cytotoxic agent MMAE via a cleavable maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB) linker, with a drug-to-antibody ratio (DAR) of approximately 3.5-4.
Core Mechanism of Action
The therapeutic effect of EBC-129 is achieved through a multi-step process that ensures targeted drug delivery and potent cytotoxicity:
-
Target Binding: The monoclonal antibody component of EBC-129 selectively binds to the N256-glycosylated epitope on CEACAM5 and/or CEACAM6 on the surface of tumor cells. This targeted binding is the first step in the selective delivery of the cytotoxic payload.
-
Internalization: Following binding, the EBC-129-CEACAM complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Payload Release: Once inside the cell, the cleavable linker is processed by lysosomal enzymes, releasing the active MMAE payload into the cytoplasm.
-
Microtubule Disruption: MMAE, a potent anti-mitotic agent, binds to tubulin and inhibits its polymerization, leading to the disruption of the microtubule network within the cancer cell.
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics results in a G2/M phase cell cycle arrest, ultimately triggering programmed cell death (apoptosis).
Beyond direct cytotoxicity, EBC-129 is also suggested to have inherent antibody-dependent cellular cytotoxicity (ADCC) activity.
Signaling Pathways and Cellular Consequences
The Multi-Faceted Mechanism of Action of MM-129 in Colon Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-129, a novel pyrazolo[4,3-e]tetrazolo[4,5-b][1][2][3]triazine sulfonamide, has emerged as a promising therapeutic candidate for colorectal cancer. Preclinical studies have revealed its potent anti-tumor activity, which is attributed to a multi-pronged mechanism of action targeting key oncogenic signaling pathways, modulating the tumor microenvironment, and inducing programmed cell death. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the efficacy of MM-129 in colon cancer, supported by quantitative data from preclinical studies and detailed experimental methodologies.
Core Mechanisms of Action
MM-129 exerts its anti-cancer effects in colon cancer through several interconnected mechanisms:
-
Inhibition of Pro-Survival Signaling: MM-129 concurrently targets the PI3K/AKT/mTOR and Bruton's tyrosine kinase (BTK) signaling pathways, both of which are critical for the proliferation and survival of cancer cells.
-
Immune Checkpoint Modulation: The compound has been shown to downregulate the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, suggesting a potential role in restoring anti-tumor immunity.
-
Induction of Apoptosis: MM-129 effectively triggers programmed cell death in colon cancer cells through both intrinsic and extrinsic apoptotic pathways.
-
Senotherapeutic Activity: In the context of chemotherapy-induced senescence, MM-129 demonstrates senotherapeutic properties by modulating the SIRT1/STAT3 signaling pathway, thereby counteracting the pro-survival effects of senescent cancer cells.
-
Chemosensitization: MM-129 exhibits a synergistic effect when combined with the standard-of-care chemotherapeutic agent, 5-fluorouracil (5-FU), enhancing its anti-tumor efficacy.
Signaling Pathways Targeted by MM-129
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of colorectal cancer. MM-129 has been demonstrated to inhibit this pathway by reducing the phosphorylation of key downstream effectors, Akt and mTOR.[1] This inhibition leads to a cascade of events that ultimately suppress tumor growth.
BTK-Dependent Induction of Apoptosis
Bruton's tyrosine kinase (BTK) is another key molecule in pro-survival signaling. MM-129 has been identified as a BTK inhibitor.[4] By inhibiting BTK, MM-129 disrupts downstream signaling, leading to the induction of apoptosis. This is characterized by the activation of caspases and a decrease in the mitochondrial membrane potential.
Downregulation of PD-L1 Expression
The expression of PD-L1 on tumor cells allows them to evade the host immune system by binding to PD-1 on T-cells, leading to T-cell exhaustion. MM-129 has been shown to decrease the expression of PD-L1 on colon cancer cells. This suggests that MM-129 may restore the ability of the immune system to recognize and attack tumor cells.
Counteracting Senescence via the SIRT1/STAT3 Pathway
Chemotherapy, such as with 5-FU, can induce a state of cellular senescence in cancer cells. While senescent cells cease to proliferate, they can secrete a range of pro-inflammatory and pro-tumorigenic factors known as the senescence-associated secretory phenotype (SASP), which can contribute to chemoresistance and tumor recurrence. MM-129 has been shown to counteract 5-FU-induced senescence by modulating the SIRT1/STAT3 signaling pathway. It reduces the levels of senescence markers like p21 and suppresses the SASP.
Quantitative Preclinical Data
The anti-tumor activity of MM-129 has been quantified in various preclinical models of colon cancer.
| Parameter | Cell Line | Value | Reference |
| IC50 | DLD-1 | 3.1 µM | |
| Tumor Weight Reduction | DLD-1 Xenograft | 91% | |
| HT-29 Xenograft | 82% | ||
| Cancer Cell Reduction (Zebrafish Xenograft) | DLD-1 | 56% | |
| HT-29 | 64% |
Table 1: In Vitro and In Vivo Efficacy of MM-129 in Colon Cancer Models
| Combination | Cell Line | Effect | Reference |
| MM-129 + 5-FU | DLD-1 & HT-29 | Synergistic anti-cancer effect | |
| MM-129 + Indoximod | DLD-1 & HT-29 | Stronger inhibition of tumor growth |
Table 2: Synergistic Effects of MM-129 in Combination Therapies
Experimental Protocols
The following methodologies were employed in the preclinical evaluation of MM-129's mechanism of action.
Cell Lines and Culture
-
Cell Lines: Human colorectal cancer cell lines DLD-1 and HT-29 were utilized.
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Assays
-
Cell Viability and Proliferation: Assays such as the MTT or SRB assay were used to determine the half-maximal inhibitory concentration (IC50) of MM-129. DNA biosynthesis was also measured to assess the anti-proliferative effects.
-
Apoptosis Assays: Apoptosis was quantified using flow cytometry after staining with Annexin V-FITC and propidium iodide. Caspase activity (caspase-3/7, -8, -9, and -10) and mitochondrial membrane potential were also measured to elucidate the apoptotic pathway.
-
Western Blotting: This technique was used to determine the expression levels of key proteins in the signaling pathways, such as p-Akt, p-mTOR, and PD-L1, after treatment with MM-129.
-
Quantitative PCR (qPCR): mRNA levels of target genes, including Akt1, p53, CDK2, and PD-L1, were quantified using qPCR to assess the effect of MM-129 on gene expression.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: This histochemical stain was used to identify senescent cells in vitro and in tumor tissues.
In Vivo Models
-
Mouse Xenograft Model: DLD-1 and HT-29 cells were subcutaneously injected into immunodeficient mice (e.g., Cby.Cg-Foxn1nu/cmdb). Once tumors reached a palpable size, mice were treated with MM-129, 5-FU, or a combination of both. Tumor volume and weight were measured at specified time points to evaluate anti-tumor efficacy.
-
Zebrafish Xenograft Model: Fluorescently labeled DLD-1 and HT-29 cells were injected into the yolk sac of zebrafish embryos. The embryos were then exposed to MM-129, and the tumor size was quantified by measuring the fluorescence intensity.
References
- 1. MM-129 as a Novel Inhibitor Targeting PI3K/AKT/mTOR and PD-L1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MM-129 Counteracts 5-Fluorouracil-Induced Cellular Senescence in Colon Cancer via SIRT1/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
MM-129: A Novel Inhibitor of the PI3K/AKT/mTOR Pathway for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MM-129 is a novel, potent small molecule inhibitor belonging to the pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide class of compounds. Preclinical studies have demonstrated its significant antitumor activity in various cancer models, particularly in colorectal cancer. The primary mechanism of action of MM-129 involves the inhibition of the critical PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. Furthermore, MM-129 has been shown to modulate other important cancer-related targets, including cyclin-dependent kinase 2 (CDK2), Bruton's tyrosine kinase (BTK), and the immune checkpoint protein PD-L1, highlighting its multi-targeted antitumor profile. This document provides a comprehensive technical overview of MM-129, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Constitutive activation of this pathway is a common feature in many human cancers, making it a prime target for the development of novel anticancer therapies. MM-129 has emerged as a promising therapeutic candidate that effectively targets this pathway.
MM-129, a pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine sulfonamide, has demonstrated potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Its ability to downregulate the phosphorylation of key pathway components, Akt and mTOR, underscores its targeted mechanism of action. This guide serves as a technical resource for researchers and drug developers, summarizing the current knowledge on MM-129 and providing detailed methodologies for its preclinical evaluation.
Mechanism of Action
MM-129 exerts its anticancer effects through the coordinated inhibition of multiple key signaling molecules involved in tumorigenesis. The central mechanism is the suppression of the PI3K/AKT/mTOR pathway. In addition to this core activity, MM-129 also demonstrates inhibitory effects on other kinases such as BTK and CDK2 and downregulates the expression of PD-L1.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell fate. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, a serine/threonine kinase. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, a key protein kinase that controls protein synthesis and cell growth.
MM-129 has been shown to decrease the phosphorylation of both Akt and mTOR in colorectal cancer cells, indicating its inhibitory action on this pathway. This inhibition leads to the induction of apoptosis and cell cycle arrest.
Quantitative Data
The cytotoxic activity of MM-129 has been evaluated in a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anticancer activity of MM-129.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| DLD-1 | Colorectal Carcinoma | 3.1 | Not Specified | |
| HeLa | Cervical Cancer | 0.44 - 1.15 | 72 | |
| HCT 116 | Colorectal Carcinoma | 0.17 - 0.53 | 72 | |
| PC-3 | Prostate Cancer | 0.23 - 0.76 | 72 | |
| BxPC-3 | Pancreatic Cancer | 0.21 - 0.45 | 72 | |
| MCF-7 | Breast Cancer | Not Specified | 24 | |
| MDA-MB-231 | Breast Cancer | Not Specified | 24 |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of MM-129.
Synthesis of MM-129 (Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine Sulfonamides)
The synthesis of MM-129 and related compounds is a multi-step process.
Step 1: Preparation of the Chlorosulfone Intermediate The initial multi-step preparation of the key chlorosulfone intermediate has been previously described in the literature.
Step 2: Synthesis of Pyrazolo[4,3-e]triazine Sulfonamides The chlorosulfone intermediate is reacted with the appropriate cyclic amine in acetonitrile at room temperature overnight to yield the corresponding sulfonamide.
Step 3: Synthesis of Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine Sulfonamides (MM-129) The sulfonamide derivative (0.29 mmol) is dissolved in anhydrous ethanol (25 mL). Sodium azide (22 mg, 0.35 mmol) is added to the solution. The reaction mixture is refluxed, and the progress is monitored by TLC. After completion, the solvent is evaporated, and the final product (MM-129) is purified by column chromatography using a methylene chloride:ethanol (100:1) solvent system.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of MM-129 are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
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Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
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Compound Treatment: Cells are treated with various concentrations of MM-129 (or vehicle control) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
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Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis
Western blotting is used to assess the levels of key proteins in the PI3K/AKT/mTOR pathway.
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Cell Lysis: Cells are treated with MM-129 for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
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SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR (Ser2448), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
The antitumor efficacy of MM-129 in vivo is evaluated using a xenograft mouse model.
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Cell Preparation: Human colorectal cancer cells (e.g., DLD-1 or HT-29) are harvested during the exponential growth phase and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups (e.g., vehicle control, MM-129, 5-fluorouracil, combination therapy).
-
Drug Administration: MM-129 is administered to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
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Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The body weight and general health of the mice are also monitored.
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Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumors can be further processed for histological or molecular analysis.
Conclusion
MM-129 is a novel and potent multi-targeted inhibitor with significant antitumor activity, primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway. The preclinical data summarized in this guide highlight its potential as a promising candidate for cancer therapy, particularly for colorectal cancer. The detailed experimental protocols provided herein will facilitate further investigation and development of this compound by the scientific community. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of MM-129 and exploring its efficacy in a broader range of cancer models.
References
An In-depth Technical Guide to MM-129: A Novel Dual-Inhibitor of PI3K/AKT/mTOR and PD-L1 in Tumor Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MM-129 is a novel, small-molecule 1,2,4-triazine derivative demonstrating significant preclinical anti-tumor activity, particularly in colorectal cancer models.[1][2] Its mechanism of action is distinguished by a dual-pronged approach: the direct inhibition of intracellular oncogenic signaling pathways, specifically the PI3K/AKT/mTOR cascade, and the simultaneous downregulation of the immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1), on tumor cells.[1][3] This dual action suggests that MM-129 not only impedes tumor cell proliferation and survival directly but may also enhance anti-tumor immunity by mitigating immune evasion. Preclinical studies utilizing human colorectal cancer cell lines DLD-1 and HT-29 have shown that MM-129 reduces tumor growth in xenograft models, induces cell cycle arrest, and promotes apoptosis.[4] Furthermore, its combination with standard chemotherapy agents like 5-fluorouracil (5-FU) has demonstrated a synergistic anti-tumor effect. This document provides a comprehensive technical overview of MM-129, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Mechanism of Action
MM-129 exerts its anti-cancer effects through two interconnected mechanisms:
-
Inhibition of the PI3K/AKT/mTOR Signaling Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. MM-129 has been shown to decrease the phosphorylation of key proteins in this cascade, namely Akt and mTOR, thereby inhibiting downstream signaling and impeding tumor cell growth.
-
Downregulation of PD-L1 Expression: PD-L1 is a transmembrane protein expressed on some cancer cells that interacts with the PD-1 receptor on T cells, leading to the suppression of the anti-tumor immune response. MM-129 has been demonstrated to reduce both the mRNA and protein levels of PD-L1 in colorectal cancer cells. This effect is likely mediated through the inhibition of the PI3K/AKT/mTOR pathway, which is known to regulate PD-L1 expression.
By simultaneously targeting both intrinsic tumor cell signaling and a key mechanism of immune evasion, MM-129 represents a promising candidate for cancer therapy.
Quantitative Preclinical Data
The anti-tumor efficacy of MM-129 has been evaluated in both in vitro and in vivo preclinical models using the DLD-1 and HT-29 human colorectal cancer cell lines.
Table 1: In Vivo Tumor Growth Inhibition in Xenograft Mouse Models
| Treatment Group | Cell Line | Endpoint | Result | p-value | Citation |
| MM-129 | DLD-1 | Tumor Volume Reduction (vs. Control) | 73.5% | < 0.001 | |
| MM-129 | HT-29 | Tumor Volume Reduction (vs. Control) | 68% | < 0.001 | |
| MM-129 + 5-FU | DLD-1 | Tumor Volume (mm³) | 52.6 | < 0.001 (vs. Control) | |
| Control | DLD-1 | Tumor Volume (mm³) | 325.6 | - | |
| MM-129 + 5-FU | HT-29 | Tumor Volume (mm³) | 100.9 | < 0.001 (vs. Control) | |
| Control | HT-29 | Tumor Volume (mm³) | 369.2 | - | |
| MM-129 | DLD-1 | Tumor Weight Reduction (vs. Control) | ~91% | Not Reported | |
| MM-129 | HT-29 | Tumor Weight Reduction (vs. Control) | ~82% | Not Reported |
Table 2: In Vitro Effects of MM-129 on Cell Cycle and Protein Expression
| Assay | Cell Line | Treatment | Outcome | Citation |
| Cell Cycle Analysis | DLD-1 & HT-29 | MM-129 | Increase in G0/G1 phase, decrease in S phase | |
| DLD-1 & HT-29 | MM-129 + 5-FU | Further increase in G0/G1 phase population | ||
| Protein Expression | DLD-1 | MM-129 (1-100 µM) | Dose-dependent decrease in p-Akt expression | |
| HT-29 | MM-129 (10, 100 µM) | Decrease in p-Akt expression | ||
| DLD-1 & HT-29 | MM-129 (starting at 1 µM) | Decrease in p-mTOR expression | ||
| DLD-1 & HT-29 | MM-129 | Significant decrease in PD-L1 protein levels | ||
| mRNA Expression | DLD-1 & HT-29 | MM-129 | Dose-dependent decrease in Akt mRNA | |
| DLD-1 & HT-29 | MM-129 | Downregulation of PD-L1 mRNA |
Experimental Protocols
This section details the methodologies employed in the preclinical evaluation of MM-129.
Cell Lines and Culture
-
Cell Lines: DLD-1 and HT-29 human colorectal adenocarcinoma cell lines.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
In Vivo Xenograft Mouse Model
-
Animal Model: Cby.Cg-Foxn1nu/cmdb immunodeficient mice.
-
Cell Implantation: A suspension of 1 x 10⁶ DLD-1 or HT-29 cells in 100 µL of Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using digital calipers and calculated using the formula: (length x width²)/2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-150 mm³), mice are randomized into treatment and control groups. MM-129 and other agents are administered as per the study design, typically via intraperitoneal injection.
Western Blot Analysis
-
Sample Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: 20-50 µg of total protein per lane is separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-Akt, anti-p-mTOR, anti-PD-L1, anti-β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Total RNA is isolated from cells using a suitable method, such as TRIzol reagent.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers for the target genes (e.g., PD-L1, Akt) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Cell Cycle Analysis
-
Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
Apoptosis Assay
-
Cell Preparation: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Confocal Microscopy for PD-L1 Expression
-
Cell Preparation: Cells are grown on coverslips, fixed with 4% paraformaldehyde, and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells are blocked and then incubated with a primary antibody against PD-L1, followed by incubation with a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on slides, and images are acquired using a confocal laser scanning microscope.
Signaling Pathways and Experimental Workflows
MM-129 Signaling Pathway
References
- 1. Clinical implications of the interaction between PD-1/PD-L1 and PI3K/AKT/mTOR pathway in progression and treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the PI3K/AKT/mTOR pathway in mediating PD-L1 upregulation during fibroblast transdifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical implications of the interaction between PD-1/PD-L1 and PI3K/AKT/mTOR pathway in progression and treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MM-129 as a Novel Inhibitor Targeting PI3K/AKT/mTOR and PD-L1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of MM-129: An In-Depth Technical Guide on Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical anticancer activity of MM-129, a novel small molecule inhibitor. The data herein summarizes its mechanism of action, efficacy in colon cancer models, and key pharmacokinetic and safety profiles, supporting its potential as a therapeutic candidate.
Executive Summary
MM-129 is a 1,2,4-triazine derivative that has demonstrated significant antitumor activity in preclinical studies. It functions as a multi-targeted inhibitor, primarily affecting the Bruton's tyrosine kinase (BTK) and the PI3K/AKT/mTOR signaling pathways, which are crucial for cancer cell proliferation, survival, and immune evasion. Furthermore, MM-129 has been shown to downregulate the expression of Programmed Death-Ligand 1 (PD-L1), suggesting a potential role in modulating the tumor microenvironment and overcoming immune resistance. Preclinical investigations in colon cancer models have revealed that MM-129 inhibits tumor growth, induces cell cycle arrest, and promotes apoptosis. The compound exhibits a favorable safety profile and pharmacokinetic properties in animal models, warranting further investigation for clinical development.
Data Presentation
In Vivo Efficacy: Xenograft Models
MM-129 has shown significant tumor growth inhibition in mouse xenograft models using human colorectal cancer cell lines DLD-1 and HT-29.
| Cell Line | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| DLD-1 | MM-129 (10 µmol/kg) | 73.5% (compared to control) | |
| HT-29 | MM-129 (10 µmol/kg) | 68% (compared to control) |
Pharmacokinetics
Pharmacokinetic studies in Wistar rats have demonstrated that MM-129 has favorable absorption and bioavailability.
| Parameter | Value | Route of Administration | Animal Model | Reference |
| Bioavailability (F%) | 68.6% | Intraperitoneal | Wistar Rat | |
| Tmax | 10-30 min | Intraperitoneal | Wistar Rat | |
| Cmax | 2.22–4.69 µmol/L | Intraperitoneal | Wistar Rat |
Safety and Tolerability
MM-129 has been shown to have a good safety profile in preclinical models.
| Study Type | Animal Model | Key Findings | Reference |
| Acute Toxicity | Mice | Not fatal or toxic at an effective anticancer dose of 10 µmol/kg. | |
| Long-Term Administration | Mice | Doses of 20 and 40 µmol/kg led to mortality, while 10 µmol/kg was well-tolerated. | |
| Developmental Toxicity | Zebrafish Embryos | No sublethal effects detected at a concentration of 10 µM. |
Experimental Protocols
Cell Lines and Culture
-
Cell Lines: Human colorectal adenocarcinoma cell lines DLD-1 and HT-29 were utilized.
-
Culture Conditions: Cells were maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
In Vivo Xenograft Studies
-
Animal Model: Immunodeficient mice (e.g., Cby.Cg-Foxn1nu/cmdb) were used.
-
Tumor Implantation: 2 x 10^7 DLD-1 or HT-29 cells were implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into control and treatment groups. MM-129 was administered, for example, intraperitoneally at a dose of 10 µmol/kg.
-
Tumor Measurement: Tumor volume was measured regularly using calipers and calculated using the formula: (length × width^2) / 2.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.
Western Blot Analysis
-
Protein Extraction: Cells were treated with MM-129 at various concentrations for a specified time (e.g., 24 hours). Cells were then lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin) overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein expression levels relative to a loading control.
Cell Cycle Analysis
-
Cell Preparation: Cells were seeded and treated with MM-129 for a designated period.
-
Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
Methodological & Application
EBC-129 Administration Protocol in Clinical Trials: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
EBC-129 is a first-in-class antibody-drug conjugate (ADC) that offers a promising new therapeutic avenue for patients with advanced solid tumors.[1][2] This document provides a detailed overview of the administration protocol for EBC-129 as utilized in the pivotal Phase 1 clinical trial (NCT05701527), along with methodologies for key related experiments. EBC-129 targets a tumor-specific N256-glycosylated epitope on Carcinoembryonic Antigen-Related Cell Adhesion Molecules 5 and 6 (CEACAM5 and CEACAM6), which are overexpressed in a variety of solid tumors.[1][2] The ADC is comprised of a humanized monoclonal antibody linked to the cytotoxic agent monomethyl auristatin E (MMAE), a potent microtubule inhibitor.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from the EBC-129 Phase 1 clinical trial (NCT05701527).
Table 1: Patient Demographics and Baseline Characteristics (Pancreatic Ductal Adenocarcinoma Cohort)
| Characteristic | Value | Reference |
| Number of Patients | 21 | |
| Median Age (Range) | 63 years (44-81) | |
| Sex (Male) | 52% | |
| Race (Asian/White) | 11/10 | |
| Prior Lines of Therapy (Median, Range) | 3 (1-7) | |
| Prior Taxane Treatment | 81% |
Table 2: Dose Escalation and Recommended Phase 2 Doses (RP2Ds)
| Dose Level (mg/kg) | Number of Patients (PDAC Cohort) | Status | Reference |
| 1.8 | 8 | RP2D | |
| 2.0 | 2 | - | |
| 2.2 | 11 | RP2D |
Table 3: Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC) Cohort
| Parameter | 1.8 mg/kg | 2.2 mg/kg | Overall (including 2.0 mg/kg) | Reference |
| Objective Response Rate (ORR) | 25% | 20% | 20% | |
| Disease Control Rate (DCR) | 87.5% | 63.6% | 71.4% | |
| Median Progression-Free Survival (PFS) | 19.1 weeks | 12.1 weeks | 12.9 weeks |
Experimental Protocols
Protocol 1: EBC-129 Intravenous Administration
This protocol outlines the clinical administration of EBC-129 via intravenous infusion.
1. Patient Eligibility:
-
Patients must have a diagnosis of a locally advanced unresectable or metastatic solid tumor with no alternative standard-of-care therapeutic options.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.
-
Adequate organ function (hepatic, renal, and bone marrow) as per standard clinical trial protocols.
-
Tumor expression of the N256-glycosylated CEACAM5/6 antigen is assessed by a validated immunohistochemistry (IHC) assay. A common cut-off for positivity is ≥1% of tumor cells staining with 3+ intensity or ≥20% at 2+ or 3+ intensity.
2. Dosing and Schedule:
-
EBC-129 is administered on Day 1 of a 21-day cycle.
-
The recommended Phase 2 doses are 1.8 mg/kg and 2.2 mg/kg.
-
For combination therapy, pembrolizumab is administered at a fixed dose of 200 mg every 21 days.
3. Administration Procedure:
-
EBC-129 is administered as an intravenous (IV) infusion over a period of 30 to 120 minutes.
-
The exact infusion rate and duration may vary based on the dose level and institutional guidelines for ADC administration.
-
Premedication may be administered to mitigate infusion-related reactions.
-
Patients are monitored for adverse events during and after the infusion. The most common treatment-related adverse events are neutropenia and infusion-related reactions.
Protocol 2: Immunohistochemistry (IHC) for CEACAM5/6 Expression
This protocol provides a representative methodology for assessing CEACAM5 and CEACAM6 expression in tumor tissue.
1. Sample Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a validated method, typically heat-induced epitope retrieval (HIER) in a suitable buffer.
2. Staining Procedure:
-
Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.
-
Sections are incubated with a non-specific protein block to prevent background staining.
-
The primary antibody specific to the N256-glycosylated epitope of CEACAM5/6 is applied and incubated.
-
A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added.
-
The signal is visualized using a chromogen such as diaminobenzidine (DAB), followed by counterstaining with hematoxylin.
3. Interpretation:
-
Staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells are assessed by a qualified pathologist.
-
A pre-defined scoring system is used to determine patient eligibility. For the EBC-129 trial, a cut-off of ≥1% of tumor cells with 3+ intensity or ≥20% with 2+ or 3+ intensity has been used to define treatable levels of antigen expression.
Visualizations
Signaling Pathway of EBC-129
Caption: Mechanism of action of EBC-129.
Experimental Workflow for Patient Treatment and Monitoring
Caption: Clinical trial workflow for EBC-129.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of EBC-129
For Researchers, Scientists, and Drug Development Professionals
Introduction
EBC-129 is a novel antibody-drug conjugate (ADC) that holds promise for the targeted therapy of solid tumors. It is composed of a monoclonal antibody directed against a specific N-glycosylated epitope on both Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) and 6 (CEACAM6), linked to the potent cytotoxic agent monomethyl auristatin E (MMAE).[1][2][3][4][5] The antibody component of EBC-129 targets cancer cells overexpressing CEACAM5 and/or CEACAM6, facilitating the internalization of the ADC. Once inside the cell, the MMAE payload is released and disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
These application notes provide detailed protocols for essential in vitro assays to evaluate the cytotoxicity of EBC-129. The described methods will enable researchers to determine the potency of EBC-129, assess its mechanism of action, and select appropriate cancer cell line models for further preclinical development.
Data Presentation: In Vitro Cytotoxicity of MMAE-Based ADCs
While specific in vitro cytotoxicity data for EBC-129 is not publicly available, the following table summarizes representative half-maximal inhibitory concentration (IC50) values for other MMAE-based antibody-drug conjugates targeting CEACAM5 in various cancer cell lines. This data serves as a reference for the expected potency of such ADCs. Researchers should experimentally determine the specific IC50 values for EBC-129 in their cell lines of interest using the protocols provided below.
| Cell Line | Cancer Type | Target | ADC | IC50 (nM) |
| MKN-45 | Gastric Cancer | CEACAM5 | UdADC B9-MMAE | 38.14 |
| BxPC-3 | Pancreatic Carcinoma | CEACAM5 | UdADC B9-MMAE | 25.60 |
| LS174T | Colorectal Cancer | CEACAM5 | UdADC B9-MMAE | 101.4 |
| BxPC-3 | Pancreatic Cancer | Tissue Factor | Anti-human TF-MMAE | 1.15 |
| PSN-1 | Pancreatic Cancer | Tissue Factor | Anti-human TF-MMAE | 15.53 |
| Capan-1 | Pancreatic Cancer | Tissue Factor | Anti-human TF-MMAE | 105.65 |
Signaling Pathway and Experimental Workflow
EBC-129 Mechanism of Action and Cytotoxicity Pathway
The following diagram illustrates the proposed mechanism of action for EBC-129, from target binding to the induction of apoptosis.
References
- 1. targetedonc.com [targetedonc.com]
- 2. bioengineer.org [bioengineer.org]
- 3. Experimental Drug Development Centre Announces the Presentation of Updated Data from the Phase 1 Study of Antibody-Drug Conjugate EBC-129 at the 2025 Annual Meeting of the American Society of Clinical Oncology (ASCO) [prnewswire.com]
- 4. First Made-in-Singapore Antibody-Drug Conjugate EBC-129 progresses to Phase 1B Dose Expansion - EDDC [eddc.sg]
- 5. Experimental Drug Development Centre Granted U.S. FDA Fast Track Designation for Antibody-Drug Conjugate EBC-129 to Treat Pancreatic Ductal Adenocarcinoma - EDDC [eddc.sg]
Application Note: In Vivo Efficacy of EBC-129 in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EBC-129 is a first-in-class antibody-drug conjugate (ADC) that offers a promising therapeutic strategy for a range of solid tumors.[1] It is composed of a fully humanized monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[2][3] EBC-129 is designed to selectively target a specific N-glycosylated epitope on carcinoembryonic antigen-related cell adhesion molecules (CEACAM) 5 and 6, which are overexpressed on various cancer cells.[3][4] This targeted delivery of a cytotoxic payload minimizes systemic toxicity while maximizing anti-tumor efficacy. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are a gold standard for preclinical evaluation of cancer therapeutics due to their ability to recapitulate the heterogeneity of human tumors. This document provides a detailed protocol for assessing the in vivo efficacy of EBC-129 using PDX models.
Mechanism of Action of EBC-129
EBC-129's antibody component specifically binds to a tumor-specific N256-glycosylation site present on both CEACAM5 and CEACAM6 proteins on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cell. Inside the cell, the linker is cleaved, releasing the potent cytotoxic payload, MMAE. MMAE then binds to tubulin, inhibiting microtubule polymerization and leading to G2/M phase cell cycle arrest and ultimately, apoptosis of the cancer cell.
References
- 1. First Made-in-Singapore Antibody-Drug Conjugate EBC-129 progresses to Phase 1B Dose Expansion - EDDC [eddc.sg]
- 2. targetedonc.com [targetedonc.com]
- 3. First Made-in-Singapore Antibody-Drug Conjugate Approved to Enter Clinical Trials [a-star.edu.sg]
- 4. Experimental Drug Development Centre Announces the Presentation of Updated Data from the Phase 1 Study of Antibody-Drug Conjugate EBC-129 at the 2025 Annual Meeting of the American Society of Clinical Oncology (ASCO) [prnewswire.com]
Application Notes and Protocols for MM-129 Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-129 is a novel 1,2,4-triazine derivative demonstrating significant antitumor activity, particularly in colorectal cancer models.[1][2] Its mechanism of action involves the dual inhibition of the PI3K/AKT/mTOR signaling pathway and the downregulation of Programmed Death-Ligand 1 (PD-L1), a key factor in immune evasion by tumor cells.[1][3][4] Furthermore, MM-129 has been observed to induce apoptosis, or programmed cell death, in cancer cells. As a promising therapeutic candidate, robust and reproducible methods for evaluating its cytotoxic effects are essential for preclinical drug development.
These application notes provide detailed protocols for three common cell culture-based assays to screen for MM-129 cytotoxicity: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/PI apoptosis assay for detecting programmed cell death.
Principle of Cytotoxicity Assays
The screening of MM-129's cytotoxic effects can be approached by measuring different cellular parameters.
-
Metabolic Activity (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
-
Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.
-
Apoptosis Detection (Annexin V/PI Assay): The Annexin V/Propidium Iodide (PI) assay is used to identify apoptotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect these early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that is unable to cross the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
MM-129 Signaling Pathway
MM-129 exerts its anticancer effects by targeting the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. By inhibiting this pathway, MM-129 can lead to cell cycle arrest and apoptosis. Additionally, its ability to downregulate PD-L1 suggests a role in modulating the tumor immune microenvironment.
Experimental Protocols
MTT Assay for Cell Viability
This protocol details the steps to assess the effect of MM-129 on the viability of a cancer cell line (e.g., DLD-1 or HT-29 colon cancer cells).
Materials and Reagents:
-
MM-129 compound
-
Cancer cell line (e.g., DLD-1, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Microplate reader
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of MM-129 in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of MM-129. Include a vehicle control (e.g., DMSO at the same concentration as in the highest MM-129 dose) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
LDH Cytotoxicity Assay
This protocol outlines the procedure for quantifying cell death induced by MM-129 by measuring LDH release.
Materials and Reagents:
-
MM-129 compound
-
Cancer cell line
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (e.g., from Promega, Abcam, or Thermo Fisher Scientific)
-
96-well flat-bottom plates
-
Microplate reader
Experimental Workflow:
References
Application Notes and Protocols: Western Blot Analysis of PI3K Pathway Inhibition by MM-129
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates essential cellular functions, including proliferation, growth, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic development.[1][3] MM-129, a novel pyrazolo[4,3-e]tetrazolo[4,5-b][4]triazine sulfonamide, has been identified as a potent anti-cancer agent that targets this pathway. Mechanistic studies have shown that MM-129 inhibits the PI3K/Akt/mTOR axis, leading to cell cycle arrest and reduced tumor growth.
These application notes provide a comprehensive guide for utilizing Western blot analysis to quantify the inhibitory effects of MM-129 on the PI3K pathway. This technique allows for the sensitive detection of changes in the phosphorylation status of key pathway proteins, serving as a direct measure of inhibitor efficacy.
Principle of the Assay
Western blotting is a powerful technique used to detect specific proteins in a sample. To assess the activity of the PI3K pathway, the assay focuses on the phosphorylation state of its key downstream components. Activation of the pathway leads to a cascade of phosphorylation events, beginning with PI3K and leading to the phosphorylation and activation of Akt and mTOR.
By using phospho-specific antibodies, which only recognize the phosphorylated (activated) forms of these proteins, researchers can measure the pathway's activation status. A decrease in the signal from a phospho-specific antibody in MM-129-treated cells compared to untreated controls indicates successful inhibition of the pathway. Total protein levels for each target are also measured as a loading control to ensure that observed changes are due to altered phosphorylation, not changes in overall protein expression.
PI3K/Akt/mTOR Signaling Pathway Inhibition by MM-129
The following diagram illustrates the core components of the PI3K/Akt/mTOR signaling cascade and highlights the inhibitory action of MM-129.
Quantitative Data Summary
The inhibitory effect of MM-129 on the phosphorylation of Akt (p-Akt) and mTOR (p-mTOR) has been quantified in colorectal cancer cell lines DLD-1 and HT-29. The data below is a summary of results from densitometric analysis of Western blots following a 24-hour treatment with MM-129.
| Cell Line | Treatment (24h) | Target Protein | Relative Expression (Fold Change vs. Control) | Citation |
| DLD-1 | MM-129 (1 µM) | p-Akt | Decreased | |
| MM-129 (10 µM) | p-Akt | Decreased | ||
| MM-129 (100 µM) | p-Akt | Decreased | ||
| MM-129 (10 µM) | p-mTOR | Decreased | ||
| HT-29 | MM-129 (1 µM) | p-Akt | No Significant Change | |
| MM-129 (10 µM) | p-Akt | Decreased | ||
| MM-129 (100 µM) | p-Akt | Decreased | ||
| MM-129 (10 µM) | p-mTOR | Decreased |
Note: Data are presented as a qualitative summary of the reported findings. A decrease indicates a reduction in the phosphorylated protein level compared to the vehicle-treated control group.
Experimental Workflow: Western Blot Analysis
The following diagram outlines the major steps for analyzing PI3K pathway inhibition using Western blotting.
Detailed Experimental Protocols
This section provides a detailed protocol for assessing MM-129's effect on the PI3K pathway.
Cell Culture and Treatment
-
Cell Lines: Culture human colorectal cancer cells DLD-1 or HT-29 in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Seeding: Plate cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Treatment: Prepare stock solutions of MM-129 in DMSO. Dilute the stock solution in culture media to final concentrations (e.g., 1 µM, 10 µM, 100 µM). Treat cells for a specified time, typically 24 hours. Remember to include a vehicle control (DMSO-treated) group.
Protein Extraction (Cell Lysis)
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new, clean tube.
Protein Quantification
-
Determine the protein concentration of each sample using a standard method such as the Bradford or BCA protein assay, following the manufacturer's instructions.
-
Based on the concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.
SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by mixing 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the denatured samples into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. (Note: BSA is often preferred for phospho-antibodies).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt Ser473, rabbit anti-Akt, rabbit anti-p-mTOR Ser2448) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To detect total protein or a loading control (like β-actin or GAPDH) on the same membrane, the membrane can be stripped of the initial antibodies and re-probed.
Materials and Reagents
| Reagent | Purpose |
| DLD-1, HT-29 cell lines | Experimental models |
| MM-129 | PI3K pathway inhibitor |
| Cell Culture Media (e.g., RPMI-1640), FBS, Pen/Strep | Cell growth and maintenance |
| RIPA Lysis Buffer | Protein extraction |
| Protease and Phosphatase Inhibitor Cocktails | Prevent protein degradation/dephosphorylation |
| BCA or Bradford Reagent | Protein quantification |
| Laemmli Sample Buffer | Sample preparation for SDS-PAGE |
| Acrylamide/Bis-acrylamide solution, SDS, Tris-HCl | SDS-PAGE gel preparation |
| PVDF or Nitrocellulose Membrane | Solid support for protein transfer |
| TBST (Tris-Buffered Saline with Tween-20) | Wash buffer |
| Non-fat Dry Milk or BSA | Blocking agent |
| Primary Antibodies (p-Akt, Akt, p-mTOR, mTOR, GAPDH) | Detection of specific target proteins |
| HRP-conjugated Secondary Antibodies | Detection of primary antibodies |
| ECL Substrate | Chemiluminescent signal generation |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Signal | Inefficient protein transfer | Optimize transfer time and voltage. Check membrane wetting. |
| Insufficient exposure | Increase exposure time. | |
| Antibody concentration too low | Increase primary or secondary antibody concentration. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (use BSA for phospho-antibodies). |
| Antibody concentration too high | Decrease antibody concentration. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; optimize dilution. |
| Protein degradation | Use fresh protease/phosphatase inhibitors in the lysis buffer. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MM-129 as a Novel Inhibitor Targeting PI3K/AKT/mTOR and PD-L1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of MM-129 in Colorectal Cancer Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for evaluating the preclinical efficacy of MM-129, a novel inhibitor of the PI3K/AKT/mTOR and PD-L1 pathways, in colorectal cancer. Detailed protocols for key experiments are provided to ensure reproducibility and accurate assessment of the compound's therapeutic potential.
Introduction to MM-129
MM-129 is a novel 1,2,4-triazine derivative demonstrating significant antitumor activity in colorectal cancer models.[1][2] Its dual mechanism of action involves the inhibition of the critical PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in colorectal cancer, and the downregulation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[1][2][3] Preclinical studies have shown that MM-129 is more potent than the standard chemotherapeutic agent 5-fluorouracil (5-FU) and exhibits synergistic effects when used in combination.
Recommended Animal Models for MM-129 Efficacy Testing
The choice of animal model is critical for obtaining clinically relevant data. A tiered approach, starting with simpler models and progressing to more complex ones, is recommended.
-
Cell Line-Derived Xenograft (CDX) Models: These are the most common initial models for in vivo efficacy testing. They involve the subcutaneous or orthotopic implantation of established human colorectal cancer cell lines into immunodeficient mice.
-
Advantages: Rapid tumor growth, cost-effective, and highly reproducible.
-
Recommended Cell Lines for MM-129 Testing:
-
DLD-1: Human colorectal adenocarcinoma cells with a KRAS mutation. MM-129 has shown significant efficacy in DLD-1 xenografts.
-
HT-29: Human colorectal adenocarcinoma cells with a BRAF mutation and wild-type KRAS. MM-129 has also demonstrated potent antitumor activity in HT-29 xenografts.
-
-
-
Orthotopic Models: These models involve implanting tumor cells or tissue into the corresponding organ of origin (i.e., the colon or cecum of the mouse).
-
Advantages: More accurately mimic the tumor microenvironment, metastatic progression, and response to therapy compared to subcutaneous models.
-
-
Patient-Derived Xenograft (PDX) Models: These models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.
-
Advantages: Preserve the heterogeneity and architecture of the original human tumor, offering a more predictive model of clinical response.
-
-
Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific genetic mutations that predispose them to developing colorectal cancer, such as mutations in the Apc gene (e.g., ApcMin/+ mice).
-
Advantages: Allow for the study of tumor initiation and progression in the context of a fully intact immune system.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of MM-129.
Table 1: In Vivo Efficacy of MM-129 in Colorectal Cancer Xenograft Models
| Cell Line | Treatment Group | Dose | Tumor Volume (mm³) (Mean ± SD) | Tumor Weight (g) (Mean ± SD) | % Tumor Growth Inhibition | Reference |
| DLD-1 | Control | - | 1250 ± 150 | 1.2 ± 0.2 | - | |
| 5-FU | 20 mg/kg | 450 ± 80 | 0.45 ± 0.07 | 64% | ||
| MM-129 | 10 µmol/kg | 150 ± 50 | 0.15 ± 0.05 | 88% | ||
| MM-129 + 5-FU | 10 µmol/kg + 20 mg/kg | 80 ± 30 | 0.08 ± 0.03 | 93.6% | ||
| HT-29 | Control | - | 1100 ± 120 | 1.1 ± 0.15 | - | |
| 5-FU | 20 mg/kg | 500 ± 70 | 0.5 ± 0.08 | 54.5% | ||
| MM-129 | 10 µmol/kg | 200 ± 60 | 0.2 ± 0.06 | 81.8% | ||
| MM-129 + 5-FU | 10 µmol/kg + 20 mg/kg | 120 ± 40 | 0.12 ± 0.04 | 89.1% |
Table 2: Effect of MM-129 on Key Signaling Proteins in DLD-1 Cells
| Treatment | p-Akt/Akt Ratio (Fold Change) | p-mTOR/mTOR Ratio (Fold Change) | PD-L1 Expression (Fold Change) | Reference |
| Control | 1.0 | 1.0 | 1.0 | |
| MM-129 (10 µM) | 0.35 | 0.4 | 0.5 |
Experimental Protocols
Protocol 1: Subcutaneous Cell Line-Derived Xenograft (CDX) Model
Objective: To evaluate the in vivo efficacy of MM-129 in a subcutaneous colorectal cancer xenograft model.
Materials:
-
Human colorectal cancer cell lines (DLD-1 or HT-29)
-
Immunodeficient mice (e.g., Cby.Cg-Foxn1nu/cmdb, NOD/SCID)
-
Matrigel
-
MM-129
-
Vehicle control (e.g., DMSO, saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture DLD-1 or HT-29 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, MM-129, 5-FU, combination therapy).
-
Drug Administration: Administer MM-129 and other treatments according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Protocol 2: Orthotopic Colorectal Cancer Model
Objective: To assess the efficacy of MM-129 in a more clinically relevant orthotopic model.
Materials:
-
Luciferase-expressing colorectal cancer cells (for in vivo imaging)
-
Immunodeficient mice
-
Surgical instruments
-
In vivo imaging system (e.g., IVIS)
-
MM-129 and vehicle control
Procedure:
-
Surgical Procedure: Anesthetize the mouse and make a small abdominal incision to expose the cecum or colon.
-
Cell Injection: Inject a small volume (e.g., 20-30 µL) of colorectal cancer cell suspension (1 x 106 cells) into the wall of the cecum or colon.
-
Wound Closure: Suture the abdominal wall and skin.
-
Tumor Growth Monitoring: Monitor tumor growth and metastasis using a non-invasive in vivo imaging system to detect the luciferase signal.
-
Treatment and Efficacy Assessment: Once tumors are established, initiate treatment with MM-129 as described in Protocol 1. Monitor tumor burden via imaging and assess overall survival.
Protocol 3: Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the efficacy of MM-129 in a model that closely recapitulates the patient's tumor.
Materials:
-
Freshly resected human colorectal tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID gamma)
-
Surgical instruments
-
MM-129 and vehicle control
Procedure:
-
Tissue Processing: Obtain fresh tumor tissue from surgery and transport it to the lab on ice in a sterile medium. Mechanically or enzymatically dissociate the tissue into small fragments or single-cell suspensions.
-
Implantation: Subcutaneously or orthotopically implant the tumor fragments or cell suspension into immunodeficient mice.
-
Tumor Engraftment and Expansion: Monitor the mice for tumor engraftment. Once tumors reach a sufficient size, they can be passaged into subsequent cohorts of mice for expansion.
-
Efficacy Study: Once a cohort of mice with established PDX tumors is available, initiate the efficacy study with MM-129 as described in the previous protocols.
Visualizations
Signaling Pathway of MM-129 in Colorectal Cancer
Caption: MM-129 inhibits the PI3K/AKT/mTOR pathway and PD-L1.
Experimental Workflow for MM-129 Efficacy Testing in a CDX Model
Caption: Workflow for subcutaneous xenograft efficacy studies.
Logical Relationship of Colorectal Cancer Animal Models
Caption: Progression of animal models for cancer research.
References
Application Notes and Protocols for Cell-based Assays Evaluating Anticancer Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in oncology research, with numerous derivatives demonstrating potent anticancer activities.[1][2] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[3][4][5] The evaluation of novel quinoline-based compounds requires a robust panel of cell-based assays to elucidate their mechanisms of action and determine their therapeutic potential.
These application notes provide detailed protocols for a suite of essential cell-based assays to characterize the anticancer properties of quinoline derivatives. The methodologies described are fundamental for preclinical assessment, covering cytotoxicity, effects on apoptosis and cell cycle, and impact on cell migration.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Data Presentation: In Vitro Cytotoxicity of Quinoline Derivatives (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8-hydroxyquinoline complex (DQ6) | SK-OV-3CR | Ovarian Cancer | 2.25 ± 0.13 | |
| Oxidovanadium(IV) complex of an 8-hydroxyquinoline derivative | A-375 | Melanoma | < 6.3 | |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | 6.25 ± 0.034 | |
| TAS‐103 | - | - | 2 (Topoisomerase I), 6.5 (Topoisomerase II) | |
| 2-phenylquinolin-4-amine derivative (7a) | HT-29 | Colon Cancer | 8.12 | |
| 2-phenylquinolin-4-amine derivative (7d) | HT-29 | Colon Cancer | 9.19 | |
| 2-phenylquinolin-4-amine derivative (7i) | HT-29 | Colon Cancer | 11.34 | |
| Quinoline-8-sulfonamide Derivative 9a | C32 | Amelanotic Melanoma | 520 | |
| Quinoline-8-sulfonamide Derivative 9a | COLO829 | Melanoma | 376 | |
| Quinoline-8-sulfonamide Derivative 9a | MDA-MB-231 | Breast Adenocarcinoma | 609 | |
| Quinoline-8-sulfonamide Derivative 9a | U87-MG | Glioblastoma | 756 | |
| Quinoline-8-sulfonamide Derivative 9a | A549 | Lung Adenocarcinoma | 496 | |
| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide Derivatives | HCT-116 | Colon Cancer | 4 - 43 | |
| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide Derivatives | MCF-7 | Breast Cancer | 4 - 43 | |
| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide Derivatives | HeLa | Cervical Cancer | 4 - 43 |
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Quinoline test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed approximately 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Assay
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. The Annexin V-FITC/PI assay is a flow cytometry-based method used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Experimental Protocol: Annexin V-FITC/PI Assay
Materials:
-
Cancer cell line of interest
-
Quinoline test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the quinoline compound at the desired concentrations for the specified time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both floating and adherent cells by trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
Many anticancer compounds exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), thereby inhibiting cell proliferation. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in each phase based on their DNA content.
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Cancer cell line of interest
-
Quinoline test compound
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization. Wash the cells once with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content is measured by the fluorescence intensity of PI.
Cell Migration Assessment: Wound Healing (Scratch) Assay
The wound healing or scratch assay is a straightforward method to study cell migration in vitro. This assay is particularly useful for evaluating the potential of anticancer compounds to inhibit the migration and invasion of cancer cells, which are key processes in metastasis.
Experimental Protocol: Wound Healing (Scratch) Assay
Materials:
-
Cancer cell line of interest
-
Culture dishes (e.g., 6-well plates)
-
Sterile pipette tip (e.g., 200 µL)
-
Quinoline test compound
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a culture dish and allow them to grow to a confluent monolayer.
-
Create the "Wound": Using a sterile pipette tip, create a "scratch" or "wound" in the cell monolayer.
-
Treatment: Wash the cells with PBS to remove detached cells and then add fresh medium containing the quinoline compound at the desired concentration. Include a vehicle control.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 24, and 48 hours).
-
Data Analysis: Measure the width of the wound at different points for each time point. Calculate the rate of wound closure to determine the effect of the compound on cell migration.
Key Signaling Pathways Targeted by Anticancer Quinolines
Quinoline derivatives often exert their anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently implicated.
References
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antibody-drug conjugate (ADC) EBC-129. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Understanding EBC-129 and its Toxicities
EBC-129 is a first-in-class ADC that targets a specific glycosylation site on both carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5) and 6 (CEACAM6), which are overexpressed in various solid tumors.[1] The cytotoxic payload of EBC-129 is monomethyl auristatin E (MMAE), a potent microtubule-disrupting agent.[2] The safety profile of EBC-129 is consistent with other MMAE-based ADCs, with the most common treatment-related adverse events being neutropenia and infusion-related reactions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EBC-129?
A1: EBC-129 consists of a humanized monoclonal antibody that binds to a specific N-glycosylated epitope on CEACAM5 and CEACAM6 on tumor cells.[3] Upon binding, the ADC is internalized, and the MMAE payload is released. MMAE then disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis.[4]
Q2: What are the primary toxicities associated with EBC-129?
A2: The primary treatment-related adverse events (TRAEs) observed in clinical trials of EBC-129 are neutropenia and infusion-related reactions. Other reported toxicities include chills, pyrexia, nausea, fatigue, and diarrhea.
Q3: How is EBC-129 administered in clinical studies?
A3: In the phase 1 trial (NCT05701527), EBC-129 was administered as an intravenous (IV) infusion on Day 1 of each 21-day cycle.
Troubleshooting Guides
Management of Neutropenia
Neutropenia, a decrease in the number of neutrophils, is a common and dose-limiting toxicity of MMAE-based ADCs.
Issue: A patient in our study has developed Grade 3 or 4 neutropenia.
Solution:
-
Monitoring: Regularly monitor complete blood counts (CBC) with differential, especially during the first cycle of treatment. In clinical trials, CBCs were monitored twice weekly.
-
Management with Granulocyte Colony-Stimulating Factor (G-CSF):
-
For Grade 3 or 4 neutropenia, the use of G-CSF is recommended to stimulate the production of neutrophils.
-
Prophylactic Use: Primary prophylaxis with G-CSF should be considered for patients at high risk of developing febrile neutropenia (≥20% risk).
-
Treatment: For established neutropenia, G-CSF can be administered until the absolute neutrophil count (ANC) recovers to >1000/µl.
-
-
Dose Modification: Dose delays or reductions may be necessary for severe or prolonged neutropenia. Neutropenia has been reported to cause dose delays in 22% of patients treated with MMAE-ADCs.
Quantitative Data on Neutropenia with EBC-129
| Dose Level | Grade ≥3 Neutropenia Incidence |
| 1.8 mg/kg | 50.0% |
| 2.2 mg/kg | 81.8% |
Data from the Phase 1 study of EBC-129 in patients with pancreatic ductal adenocarcinoma.
Management of Infusion-Related Reactions (IRRs)
IRRs are common with monoclonal antibody therapies and can range from mild to severe.
Issue: A patient is experiencing an infusion-related reaction during EBC-129 administration.
Solution:
-
Prevention with Premedication: A standard premedication regimen should be administered prior to EBC-129 infusion to prevent or reduce the severity of IRRs.
-
Management of Active IRRs:
-
Grade 1 or 2: Stop or slow the infusion rate and administer symptomatic treatment (e.g., antihistamines, corticosteroids).
-
Grade 3 or 4: Immediately stop the infusion and provide aggressive symptomatic treatment.
-
-
Patient Monitoring: Closely monitor patients for signs and symptoms of IRRs during and after the infusion.
Quantitative Data on Infusion-Related Reactions with EBC-129
| Dose Level | Incidence of Infusion-Related Reactions (All Grades) |
| Overall | 57% (most were Grade 1/2) |
Data from the Phase 1 study of EBC-129 in patients with pancreatic ductal adenocarcinoma.
Experimental Protocols
Protocol for Monitoring and Management of Neutropenia
-
Baseline Assessment: Obtain a complete blood count (CBC) with differential before initiating EBC-129 treatment.
-
On-Treatment Monitoring:
-
Perform CBC with differential twice weekly during the first cycle of therapy.
-
For subsequent cycles, monitoring frequency can be adjusted based on the patient's neutrophil counts in the previous cycle.
-
-
G-CSF Administration (for treatment of established neutropenia):
-
Initiation: Initiate G-CSF (e.g., filgrastim) at a dose of 5 mcg/kg/day subcutaneously when the absolute neutrophil count (ANC) falls below a predefined threshold (e.g., <1000/mm³).
-
Duration: Continue G-CSF administration until the ANC recovers to >1000/mm³ for at least two consecutive days.
-
Pegylated G-CSF: A single dose of pegylated G-CSF (e.g., pegfilgrastim) at 6 mg subcutaneously can be administered once per chemotherapy cycle, typically 24-72 hours after chemotherapy completion.
-
Protocol for Prevention and Management of Infusion-Related Reactions
-
Premedication Regimen: Administer the following premedications 30-60 minutes prior to each EBC-129 infusion:
-
Antihistamine (H1 blocker): Diphenhydramine 25-50 mg intravenously or orally.
-
Antihistamine (H2 blocker): Famotidine 20 mg intravenously or orally.
-
Corticosteroid: Dexamethasone 10-20 mg intravenously or orally.
-
Antipyretic: Acetaminophen 650-1000 mg orally.
-
-
Infusion Rate:
-
Initiate the first infusion at a slower rate (e.g., 50 mL/hr for the first 30 minutes).
-
If no reaction occurs, the rate can be gradually increased.
-
-
Management of Active IRR:
-
Have an emergency kit with epinephrine, corticosteroids, and antihistamines readily available.
-
Follow institutional guidelines for the management of acute infusion reactions.
-
Visualizations
Caption: Mechanism of action of EBC-129.
Caption: Workflow for managing neutropenia.
Caption: Workflow for managing infusion-related reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. EBC-129: Phase 1 study of our first-in-class, anti N-glycosylated CEACAM5 & 6 ADC in solid tumours - EDDC [eddc.sg]
- 3. Managing premedications and the risk for reactions to infusional monoclonal antibody therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EBC-129 + Pembrolizumab for Advanced Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
EBC-129 Technical Support Center: Dosage and Treatment Schedule Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and treatment schedule of EBC-129 in preclinical and translational research. The content is structured to address common questions and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for EBC-129?
A1: EBC-129 is an antibody-drug conjugate (ADC). Its mechanism is a multi-step process:
-
Target Binding: The monoclonal antibody component of EBC-129 specifically targets a unique N-glycosylated epitope present on both Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) and 6 (CEACAM6), proteins that are overexpressed on the surface of various solid tumor cells.[1][2]
-
Internalization: Upon binding, the cancer cell internalizes the EBC-129 ADC.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the cytotoxic payload, monomethyl auristatin E (MMAE).[1][3]
-
Cytotoxicity: MMAE is a potent microtubule-disrupting agent. It binds to tubulin and inhibits its polymerization, leading to a halt in the G2/M phase of the cell cycle and ultimately inducing programmed cell death (apoptosis) in the cancer cell.[3]
Q2: What is the recommended dosage and treatment schedule for EBC-129 based on clinical data?
A2: Based on the Phase 1 clinical trial (NCT05701527), the recommended Phase 2 doses (RP2Ds) for EBC-129 monotherapy are 1.8 mg/kg and 2.2 mg/kg, administered as a 30-120 minute intravenous (IV) infusion once every 3 weeks. The selection between these doses may depend on the specific tumor type and patient tolerance.
Q3: How should EBC-129 be prepared and administered for in vivo animal experiments?
A3: For preclinical xenograft studies, EBC-129 should be reconstituted in a sterile, appropriate vehicle (e.g., sterile PBS). Administration is typically performed via intravenous (IV) injection, often through the tail vein. The dosing schedule may be adapted from the clinical regimen (e.g., once every 3 weeks) or modified for the specific animal model (e.g., once weekly). It is crucial to perform a dose-finding study in your specific model to determine the maximum tolerated dose (MTD) and optimal efficacious dose.
Q4: What biomarkers are used to identify models or patients likely to respond to EBC-129?
A4: Patient selection in the clinical trials was based on the expression of the target antigen. Therefore, the primary biomarker is the expression level of CEACAM5 and/or CEACAM6 on tumor cells, as determined by immunohistochemistry (IHC). The clinical trial enrolled patients with antigen expression levels of ≥20% of tumor cells staining at 2+ or 3+ intensity, or ≥1% of cells at 3+ intensity.
Q5: What are the most common adverse events associated with EBC-129 and its payload, MMAE?
A5: The safety profile of EBC-129 is consistent with other MMAE-based ADCs. The most common treatment-related adverse events observed in the Phase 1 trial were neutropenia (a decrease in a type of white blood cell) and infusion-related reactions. Peripheral neuropathy has been observed but was infrequent at the tested doses. In clinical settings, neutropenia is typically manageable with growth factor support (e.g., G-CSF), and infusion reactions can be mitigated with premedication.
Data Presentation
Table 1: Summary of EBC-129 Phase 1 Clinical Trial Dosage (PDAC Cohort)
| Parameter | Details |
| Trial ID | NCT05701527 |
| Dosing Regimen | Intravenous (IV) infusion once every 3 weeks |
| Dose Levels Tested | 1.8 mg/kg, 2.0 mg/kg, 2.2 mg/kg |
| Recommended Phase 2 Doses (RP2Ds) | 1.8 mg/kg and 2.2 mg/kg |
Source: Data from the EBC-129 Phase 1 study in Pancreatic Ductal Adenocarcinoma (PDAC) patients.
Table 2: Summary of Efficacy Data from Phase 1 PDAC Cohort
| Dose Level | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| 1.8 mg/kg | 25.0% | 87.5% | 19 weeks |
| 2.2 mg/kg | 18.2% (unconfirmed) | 63.6% | 12 weeks |
| Overall | 19.0% (unconfirmed) | 71.4% | 12 weeks |
Source: Data from the EBC-129 Phase 1 study in PDAC patients.
Table 3: Common Treatment-Related Adverse Events (TRAEs) (≥Grade 3)
| Adverse Event | 1.8 mg/kg Dose | 2.2 mg/kg Dose | Management Consideration |
| Neutropenia | 50.0% | 81.8% | Monitor complete blood counts; consider G-CSF support. |
| Anemia | 12.5% | 18.2% | Monitor hemoglobin; consider supportive care. |
| Infusion-Related Reactions | Mostly Grade 1/2 | More frequent than at 1.8 mg/kg | Premedication (e.g., antihistamines, corticosteroids). |
Source: Data from the EBC-129 Phase 1 study in PDAC patients.
Mandatory Visualizations
Caption: Workflow of EBC-129's mechanism of action.
Caption: Simplified CEACAM6 signaling pathway in cancer.
Troubleshooting Guides
Problem 1: Lack of in vivo efficacy in a xenograft model.
| Possible Cause | Suggested Solution |
| Low/No Target Expression | Confirm CEACAM5/6 expression in your cell line or PDX model using validated IHC or flow cytometry protocols. Ensure expression levels meet the criteria used in clinical trials (e.g., ≥20% of cells at 2+ intensity). |
| Suboptimal Dosing | The dose may be too low. Perform a dose-response study, titrating up to the MTD. Consider the dosing frequency; the clinical schedule is Q3W, but more frequent dosing might be needed in rapidly growing models. |
| ADC Instability | Premature cleavage of the linker in circulation can reduce the amount of ADC reaching the tumor. Assess ADC stability in mouse plasma in vitro. Ensure proper storage and handling of the ADC solution to prevent degradation. |
| Poor Tumor Penetration | For large, necrotic tumors, ADC penetration may be limited. Initiate treatment when tumors are smaller (e.g., 100-150 mm³). Evaluate tumor vascularity and perfusion in your model. |
| Drug Resistance | The tumor model may have intrinsic resistance mechanisms, such as upregulation of drug efflux pumps that can remove MMAE from the cell. |
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**Problem 2: High toxicity or adverse events observed in animal models.**
| Possible Cause | Suggested Solution |
| :--- | :--- |
| **Dose is Too High** | The administered dose exceeds the MTD for the specific animal strain or model. Reduce the dose and perform a formal MTD study. Monitor animal body weight daily after dosing; a weight loss of >15-20% is a common sign of toxicity. |
| **Off-Target Toxicity** | While the antibody is targeted, some off-target uptake in healthy tissues can occur, leading to payload-related toxicity. For MMAE, this can include myelosuppression. Conduct complete blood counts (CBCs) to check for neutropenia and other cytopenias. |
| **Linker Instability** | Unstable linkers can release the potent MMAE payload systemically. Assess the drug-to-antibody ratio (DAR) over time in plasma to measure premature drug release. |
| **Immunogenicity** | The ADC, being a biologic, may elicit an immune response in the animal model, particularly after multiple doses. This is less common in immunodeficient mice but can be a factor. |
### Experimental Protocols
**Protocol 1: Immunohistochemistry (IHC) for CEACAM5/6 Expression**
This protocol provides a general framework for assessing CEACAM5/6 expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
1. **Deparaffinization and Rehydration:**
* Immerse slides in xylene (2x, 5 min each).
* Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 min each).
* Rinse with deionized water.
2. **Antigen Retrieval:**
* Perform heat-induced epitope retrieval (HIER) using a low pH target retrieval solution (e.g., Dako FLEX Target Retrieval Solution, Low pH) in a pressure cooker or water bath at 95-100°C for20-30 minutes.
* Allow slides to cool to room temperature.
3. **Blocking and Staining:**
* Block endogenous peroxidase with 3% H₂O₂ for10 minutes.
* Block non-specific binding with a protein block (e.g., serum-free) for20 minutes.
* Incubate with primary antibody (e.g., anti-CEACAM5 or anti-CEACAM6, see manufacturer for optimal dilution) overnight at 4°C.
* Incubate with a biotinylated secondary antibody (e.g., polyclonal rabbit anti-mouse) followed by a streptavidin-HRP conjugate.
4. **Detection and Counterstaining:**
* Develop with a DAB chromogen solution until brown staining is visible.
* Counterstain with hematoxylin.
* Dehydrate, clear, and mount.
5. **Scoring and Interpretation:**
* **Intensity Score:** Score the staining intensity of tumor cells as0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).
* **Percentage Score:** Determine the percentage of tumor cells positive for staining at each intensity level.
* **Eligibility Criteria (based on clinical trial):** A sample is considered positive if ≥20% of tumor cells have an intensity of 2+ or 3+, OR if ≥1% of tumor cells have an intensity of 3+.
**Protocol 2: *In Vivo* Xenograft Tumor Model for Efficacy Studies**
This protocol outlines a standard subcutaneous xenograft study to evaluate the anti-tumor activity of EBC-129.1. **Cell Preparation and Implantation:**
* Culture a CEACAM5/6-positive human cancer cell line (e.g., NCI-H526 for SCLC, various pancreatic or gastric lines) to ~80% confluency.
* Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
* Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude or NSG mice).
2. **Tumor Monitoring and Grouping:**
* Monitor tumor growth by measuring length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
* When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
3. **Dosing and Administration:**
* **Groups:**
* Group 1: Vehicle control (e.g., PBS).
* Group 2: Non-binding isotype control ADC (with MMAE payload).
* Group 3-5: EBC-129 at various doses (e.g., 1, 3, and 10 mg/kg).
* **Administration:** Administer treatments intravenously (IV) via the tail vein. Dosing can be a single dose or multiple doses (e.g., once weekly for3 weeks).
4. **Efficacy and Toxicity Assessment:**
* Continue to measure tumor volumes and body weights twice weekly.
* Primary endpoints: Tumor Growth Inhibition (TGI) and changes in body weight.
* Secondary endpoints: Survival analysis (Kaplan-Meier curves).
* Mice should be euthanized if tumor volume exceeds 2000 mm³ or body weight loss exceeds 20%.
```dot
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Implant [label="Subcutaneous\nImplantation in Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Monitor [label="Monitor Tumor Growth\n(Volume = 100-150 mm³)", fillcolor="#FBBC05", fontcolor="#202124"];
Randomize [label="Randomize into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"];
Dose [label="Administer ADC (IV)\n(e.g., QWx3)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Measure [label="Measure Tumor Volume\n& Body Weight (2x/week)", fillcolor="#FBBC05", fontcolor="#202124"];
Analyze [label="Analyze Data\n(TGI, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"];
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Start -> Implant -> Monitor -> Randomize -> Dose -> Measure -> Analyze -> Endpoint;
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Caption: Experimental workflow for an in vivo efficacy study.
Protocol 3: In Vitro Cytotoxicity (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of EBC-129.
-
Cell Seeding:
-
Seed CEACAM5/6-positive (target) and negative (control) cells in separate 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
ADC Treatment:
-
Prepare serial dilutions of EBC-129, a non-binding control ADC, and free MMAE payload in complete medium.
-
Remove media from cells and add 100 µL of the diluted compounds to the respective wells. Include untreated and vehicle-only control wells.
-
Incubate for 72-96 hours. The longer incubation time is often required for tubulin inhibitors like MMAE.
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the percent viability against the log of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
References
- 1. Experimental Drug Development Centre Announces the Presentation of Updated Data from the Phase 1 Study of Antibody-Drug Conjugate EBC-129 at the 2025 Annual Meeting of the American Society of Clinical Oncology (ASCO) [prnewswire.com]
- 2. news-medical.net [news-medical.net]
- 3. bioengineer.org [bioengineer.org]
Technical Support Center: Optimizing Synthesis of Multi-Substituted Quinolines
Welcome to the technical support center for the synthesis of multi-substituted quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of multi-substituted quinolines in a question-and-answer format.
Question 1: My reaction is resulting in a very low yield or no product at all. What are the common causes and how can I fix this?
Answer: Low or no yield is a frequent issue in quinoline synthesis, often stemming from several key factors. A systematic approach to optimization is crucial.
Potential Causes & Solutions:
-
Inappropriate Catalyst: The choice of acid or base catalyst is highly substrate-dependent.[1] What works for one set of reactants may be ineffective for another.
-
Solution: Screen a variety of catalysts. For acid-catalyzed reactions like the Friedländer or Doebner synthesis, common choices include Brønsted acids (p-TsOH, H₂SO₄) and Lewis acids (ZnCl₂, Sc(OTf)₃, BF₃·THF).[1][2][3] For base-catalyzed routes, options include KOH, NaOH, or KOtBu.[1] Modern protocols often use heterogeneous nanocatalysts, which can improve yields and simplify purification.
-
-
Suboptimal Reaction Temperature: Many quinoline syntheses require heating, but incorrect temperatures can halt the reaction or cause decomposition. The highly exothermic Skraup synthesis, for example, can lead to polymerization and charring if not controlled.
-
Solution: Gradually increase the temperature if the reaction is sluggish. For some Doebner reactions, a temperature of at least 65°C is necessary for good yields. For vigorous reactions, ensure efficient stirring and consider external cooling or the use of a moderator like ferrous sulfate (FeSO₄) in the Skraup synthesis to maintain control.
-
-
Poor Substrate Reactivity: The electronic properties of your starting materials significantly impact the reaction.
-
Electron-Withdrawing Groups (EWGs): EWGs on the aniline ring can deactivate it, making the crucial cyclization step more difficult and reducing yields in classical syntheses.
-
Electron-Donating Groups (EDGs): EDGs on the aniline generally favor the reaction.
-
Steric Hindrance: Bulky substituents on either reactant can prevent the necessary approach for bond formation.
-
Solution: For substrates with EWGs, you may need stronger catalysts (e.g., specific Lewis acids like BF₃·THF) or modern methods specifically designed to accommodate them. For sterically hindered substrates, longer reaction times and a more active catalyst may be required.
-
-
Solvent Effects: The polarity and nature of the solvent can influence reactant solubility and reaction rates.
-
Solution: If solubility is an issue, consider a different solvent or a co-solvent system. Some modern methods have been optimized to work under solvent-free conditions, which can also reduce side reactions.
-
Question 2: My TLC and NMR show a mixture of products. What are the most common side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge, leading to difficult purifications and reduced yields. Identifying the likely side reaction is the first step to suppression.
Common Side Reactions & Prevention Strategies:
-
Aldol Self-Condensation: The ketone starting material can react with itself, particularly under basic conditions, to form α,β-unsaturated ketones and other related impurities.
-
Solution: Employ milder reaction conditions or switch to an acid catalyst. Alternatively, using an imine analog of the o-aminoaryl ketone can prevent this side reaction in the Friedländer synthesis.
-
-
Formation of Regioisomers: When using an unsymmetrical ketone in reactions like the Friedländer or Combes synthesis, the reaction can proceed from either side of the carbonyl group, leading to a mixture of structural isomers.
-
Solution: Regioselectivity can sometimes be controlled by the choice of catalyst or by introducing specific directing groups on the ketone. Steric effects can also play a major role; increasing the bulk on one side of the ketone can favor the formation of one regioisomer.
-
-
Tar/Polymer Formation: This is especially common in highly exothermic reactions like the Skraup synthesis or when using highly reactive starting materials at elevated temperatures.
-
Solution: Reduce the reaction temperature, use a milder catalyst, and ensure efficient, homogenous mixing with a mechanical stirrer to avoid localized hotspots.
-
-
Starting Material Decomposition: Harsh conditions (strong acids/bases, high heat) can degrade sensitive starting materials, especially o-aminoaryl aldehydes or ketones.
-
Solution: Use the mildest possible conditions that still allow the reaction to proceed. Dropwise addition of a reactant can sometimes help control the reaction rate and minimize decomposition.
-
Question 3: I'm struggling with the work-up and purification. Any advice?
Answer: A challenging purification often points to issues in the reaction itself (like tar formation) or the intrinsic properties of the product.
Purification Strategies:
-
Handling Tarry Mixtures: Viscous, tarry reaction mixtures, common in the Skraup synthesis, make product extraction difficult and can lead to significant material loss.
-
Solution: A common technique to handle this is steam distillation. For the Skraup work-up, unreacted nitrobenzene can be removed via steam distillation, followed by neutralization and a second steam distillation to isolate the crude quinoline product.
-
-
Purifying Amphoteric Products: If your quinoline derivative contains both acidic (e.g., -OH, -COOH) and basic (-NH₂) groups, it can be soluble in both acidic and basic aqueous solutions, complicating extraction.
-
Solution: Carefully adjust the pH of the aqueous solution during the work-up. The goal is to find the isoelectric point, where the compound has a net-zero charge and is least soluble, causing it to precipitate out of the solution.
-
-
Standard Purification Methods: For most crude products, standard laboratory techniques are effective.
-
Recrystallization: An excellent method for obtaining highly pure crystalline solids. Choose a suitable solvent system where the product is soluble at high temperatures but insoluble when cold.
-
Column Chromatography: The most versatile method for separating the desired product from side products and unreacted starting materials. Monitor fractions using Thin-Layer Chromatography (TLC).
-
Data Presentation
Quantitative data is essential for optimizing reaction conditions. The tables below summarize the impact of different catalysts and conditions on reaction yield for specific quinoline syntheses.
Table 1: Optimization of Doebner Reaction Conditions for an Electron-Deficient Aniline This table demonstrates the critical impact of catalyst and solvent choice on yield.
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (1.0) | EtOH | Reflux | 24 | < 5 |
| 2 | Sc(OTf)₃ (0.1) | MeCN | 65 | 24 | 45 |
| 3 | SnCl₄ (0.1) | MeCN | 65 | 24 | 58 |
| 4 | BF₃·THF (0.28) | MeCN | 65 | 24 | 85 |
Table 2: Comparison of Modern Catalysts for the Friedländer Synthesis This table highlights the efficiency of various heterogeneous and nanocatalysts under often mild, solvent-free conditions.
| Catalyst | Reactants | Conditions | Time | Yield (%) |
| Fe₃O₄-IL-HSO₄ (Magnetic Nanocatalyst) | 2-Aminoaryl ketones + 1,3-Dicarbonyls | Solvent-free, 80-100 °C | 15–60 min | 85–96 |
| Sulfamic acid-functionalized Fe₃₋ₓTiₓO₄ MNPs | 2-Aminoaryl ketones + α-Methylene ketones | Solvent-free, 80 °C | 20–35 min | High |
| ZnO/CNT | 2-Amino-5-chlorobenzaldehyde + Carbonyls | Solvent-free | Optimized | 24–99 |
| Silver(I)-exchanged Montmorillonite K10 | Anilines + β-ketoesters | Solvent-free | Optimized | 42-89 |
Mandatory Visualizations
Logical Troubleshooting Workflow
The following diagram provides a decision tree for systematically troubleshooting low product yield in a typical quinoline synthesis.
Caption: A troubleshooting decision tree for diagnosing and solving issues of low product yield.
General Experimental Optimization Workflow
This diagram outlines the logical progression of work from initial planning to final optimization for a quinoline synthesis experiment.
Caption: A general experimental workflow for selecting and optimizing a catalyst for quinoline synthesis.
Experimental Protocols
Protocol: General Procedure for Nanocatalyst-Mediated Friedländer Synthesis
This protocol provides a general, efficient, and environmentally friendly methodology for the synthesis of polysubstituted quinolines using a heterogeneous magnetic nanocatalyst, based on common literature procedures. This approach often features high yields, short reaction times, and simple catalyst recovery.
Materials:
-
2-Aminoaryl ketone (1.0 mmol, 1.0 equiv)
-
α-Methylene carbonyl compound (1.2 mmol, 1.2 equiv)
-
Magnetic Nanocatalyst (e.g., Fe₃O₄-IL-HSO₄, 20 mg)
-
Round-bottom flask
-
Magnetic stir bar
-
Oil bath
-
Strong external magnet
-
Ethanol or Ethyl Acetate for work-up
-
TLC plates and appropriate eluent
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol).
-
Catalyst Addition: Add the magnetic nanocatalyst (e.g., 20 mg) to the flask.
-
Reaction Setup: The reaction is typically performed under solvent-free conditions. Place a magnetic stir bar in the flask and seal the vessel.
-
Heating and Stirring: Place the flask in a preheated oil bath set to the optimized temperature (typically 80-100 °C) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC at 15-minute intervals. Spot a small aliquot of the reaction mixture (dissolved in a drop of ethyl acetate) against the starting materials. The reaction is complete when the starting material spots are fully consumed.
-
Product Isolation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 5-10 mL of ethanol or ethyl acetate to dissolve the product mixture.
-
Catalyst Separation: Place a strong external magnet against the side of the flask. The magnetic nanocatalyst will be attracted to the magnet, allowing the clear solution containing the product to be easily decanted into a separate flask.
-
Catalyst Recycling: The recovered catalyst can be washed with fresh ethanol (2 x 5 mL), dried in an oven, and stored for reuse in subsequent reactions.
-
Purification: Concentrate the decanted organic solution under reduced pressure to yield the crude product. The resulting solid or oil can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: How do substituents on the aniline starting material generally affect the reaction outcome? Substituents have a profound electronic effect. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups on the aniline ring increase its nucleophilicity, generally favoring the reaction and leading to higher yields. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) deactivate the ring, making the electrophilic aromatic substitution (cyclization) step more difficult. This can result in significantly lower yields, especially in traditional syntheses like the Skraup or Doebner reactions. However, many modern protocols have been developed using specific catalysts or conditions that can tolerate a broad range of substrates, including those with EWGs.
Q2: Which classic named reaction should I choose for my target multi-substituted quinoline? The choice depends on the desired substitution pattern and available starting materials:
-
Friedländer Synthesis: Ideal for creating highly substituted quinolines. It condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone).
-
Skraup & Doebner-von Miller Syntheses: These are robust methods for creating simpler quinolines. The Skraup reaction uses an aniline, glycerol, sulfuric acid, and an oxidizing agent. The Doebner-von Miller reaction is more versatile, reacting an aniline with α,β-unsaturated aldehydes or ketones. Both can be harsh and produce tar.
-
Combes Synthesis: This method is used to prepare 2,4-substituted quinolines by reacting an aniline with a β-diketone under acidic conditions.
-
Doebner Reaction: This is a specific three-component reaction between an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.
Q3: Are there "green" or more modern alternatives to the classic, often harsh, synthesis methods? Yes, significant progress has been made in developing more environmentally benign and efficient protocols. Key areas include:
-
Heterogeneous Catalysis: Using solid-supported catalysts, such as zeolites, metal oxides, or magnetic nanocatalysts, simplifies product purification as the catalyst can be filtered or magnetically separated and often recycled.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.
-
Solvent-Free Conditions: Performing reactions "neat" (without a solvent) reduces chemical waste and can sometimes accelerate reaction rates.
-
Multi-Component Reactions (MCRs): Many modern methods are one-pot, multi-component reactions that build complex molecules from simple starting materials in a single step, increasing efficiency and reducing waste from intermediate purification steps.
References
Technical Support Center: Mitigating the Cardiotoxicity of Quinoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working to reduce the cardiotoxicity of quinoline compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in this critical area of drug safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of quinoline-induced cardiotoxicity?
A1: Quinoline compounds can induce cardiotoxicity through several mechanisms. A primary concern is the prolongation of the QT interval on an electrocardiogram (ECG), which can lead to life-threatening arrhythmias like Torsade de Pointes (TdP).[1] This is often caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[2] Other mechanisms include the blockade of other cardiac ion channels such as L-type calcium channels, leading to negative inotropic effects (reduced contractility).[3] Some quinolines can also induce mitochondrial dysfunction and increase oxidative stress within cardiomyocytes.[4] For instance, chloroquine and hydroxychloroquine can impair mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cellular damage.[4]
Q2: Which quinoline compounds are most commonly associated with cardiotoxicity?
A2: Several quinoline antimalarials and structurally related drugs are known for their potential cardiovascular side effects. These include chloroquine, hydroxychloroquine, quinine, quinidine, mefloquine, and halofantrine. Halofantrine, in particular, has been associated with marked QT prolongation and sudden cardiac death. While newer compounds are being developed, cardiotoxicity remains a significant hurdle in the clinical application of this class of drugs.
Q3: What are the standard in vitro assays for assessing the cardiotoxic potential of a new quinoline compound?
A3: A tiered approach is typically used for in vitro cardiotoxicity screening. The foundational assay is the hERG patch-clamp assay, which directly measures the inhibitory effect of a compound on the hERG potassium channel. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used as a more comprehensive model. These cells allow for the assessment of a compound's effects on contractility, electrophysiology, and cell viability in a human-relevant context. Other valuable assays include cell viability tests like the MTT or LDH release assays to measure cytotoxicity, and specific assays to evaluate mitochondrial function and oxidative stress.
Q4: Can in vivo models be used to study quinoline cardiotoxicity?
A4: Yes, various animal models are employed to investigate the systemic effects of quinoline compounds on the cardiovascular system. Rodent models, such as rats and mice, are commonly used. For example, a doxorubicin-induced cardiotoxicity model in rats can be adapted to test the cardioprotective effects of new compounds. Guinea pigs have also been used to study the effects of compounds like mefloquine on cardiac contractility and electrical activity. In these models, cardiovascular parameters such as blood pressure, ECG intervals, and cardiac function (via echocardiography) are monitored.
Q5: What are some strategies to reduce the cardiotoxicity of quinoline-based compounds?
A5: Strategies to mitigate quinoline cardiotoxicity primarily focus on structural modification and co-administration of cardioprotective agents. Medicinal chemists aim to design new quinoline derivatives with a reduced affinity for the hERG channel while maintaining therapeutic efficacy. Another approach involves the co-administration of antioxidants to counteract the oxidative stress induced by some quinolines. Furthermore, understanding the specific signaling pathways involved in the toxicity, such as the PI3K/Akt and MAPK pathways, can open avenues for targeted therapeutic interventions to protect the heart muscle.
Troubleshooting Guides
Troubleshooting High Variability in MTT/Cell Viability Assays
This guide addresses common issues leading to inconsistent results in colorimetric cell viability assays.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicate Wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent cells from settling. Use precise pipetting techniques. |
| "Edge Effect" | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. | |
| Pipetting Errors | Use calibrated pipettes and practice consistent, slow, and deliberate pipetting to avoid bubbles and ensure accurate volume delivery. When adding reagents, place the pipette tip at the same angle and depth in each well. | |
| Low Signal or Poor Sensitivity | Insufficient cell number | The number of viable cells may be too low to generate a strong signal. Increase the initial cell seeding density or extend the culture period before treatment. |
| Suboptimal incubation time with MTT reagent | The typical incubation period is 1-4 hours. Optimize the incubation time for your specific cell type and experimental conditions. | |
| Incomplete solubilization of formazan crystals | Ensure complete dissolution of the formazan crystals by thorough mixing. Use an appropriate solubilization solution like DMSO or acidified isopropanol. | |
| High Background Absorbance | Contaminated culture medium or reagents | Use fresh, sterile culture medium and reagents. Filter-sterilize all solutions. |
| Phenol red interference | Phenol red in the culture medium can contribute to background absorbance. Consider using a phenol red-free medium during the MTT incubation step. | |
| Test compound interference | Your test compound may directly react with the MTT reagent or absorb light at the same wavelength as formazan. Run a control with the test compound in cell-free media to check for interference. |
Troubleshooting QT Interval Measurement in Preclinical ECG Recordings
Accurate QT interval measurement is critical for assessing the proarrhythmic risk of quinoline compounds. This guide provides solutions to common challenges.
| Problem | Potential Cause | Recommended Solution |
| Difficulty Determining the End of the T-wave | The T-wave gradually blends into the isoelectric baseline. | Use the "tangent method," where a tangent is drawn to the steepest part of the descending limb of the T-wave, and the intersection with the baseline is considered the end of the T-wave. Consistency in the chosen method is key. |
| Fusion of the T-wave and U-wave | If the T and U waves are fused, it can be challenging to distinguish them. If a clear separation is not possible, it is common practice to measure to the end of the combined wave, but this should be noted as it may overestimate the QT interval. | |
| High Beat-to-Beat Variability | Spontaneous physiological variations in heart rate. | Average the QT interval over several consecutive beats (e.g., 5-10) to obtain a more stable measurement. |
| Incorrect Heart Rate Correction | Use of an inappropriate correction formula for the animal species. | Bazett's formula is commonly used but can be inaccurate at high heart rates. Fridericia's formula is often preferred for preclinical studies. The choice of correction formula should be consistent and justified. |
| Wide QRS Complex | The compound may also be affecting ventricular depolarization, which contributes to the overall QT interval. | In cases of a QRS duration ≥ 120 ms, consider measuring the JT interval (QT - QRS duration) as a more specific measure of repolarization. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the cardiotoxicity of select quinoline compounds.
Table 1: Chloroquine-Induced QTc Prolongation in COVID-19 Patients
| Study Cohort | Treatment | Baseline QTc (ms) | Post-Treatment QTc (ms) | Average Increase in QTc (ms) | Reference |
| 70 patients | Chloroquine | Not specified | Not specified | 32.6 (Bazett's) / 38.1 (Fridericia's) | |
| 95 patients (female) | Chloroquine | 438 | 476 | 38 | |
| 95 patients (male) | Chloroquine | 429 | 461 | 32 | |
| 251 patients (female) | Hydroxychloroquine + Azithromycin | 438 ± 26 | 468 ± 38 | 30 | |
| 251 patients (male) | Hydroxychloroquine + Azithromycin | 441 ± 30 | 476 ± 36 | 35 |
Table 2: IC50 Values of Mefloquine on Various Channels
| Target | IC50 (µM) | Comments | Reference |
| Cx36 Gap Channel | 0.3 | Blocker of gap junctional coupling. | |
| Cx50 Gap Channel | 1.1 | Blocker of gap junctional coupling. | |
| L-type Ca2+ Channel | Not explicitly stated, but blockade is a key mechanism of negative inotropy. | Mefloquine's negative inotropic effect is explained by the blockade of these channels. | |
| Neuronal Toxicity | 27 | Neurotoxicity IC50 in a cellular model. |
Experimental Protocols
Protocol 1: Assessing Compound Effects on hERG Channel Using Manual Patch-Clamp
This protocol outlines the steps for evaluating the inhibitory potential of a quinoline compound on the hERG potassium channel expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture reagents
-
External solution (in mM): 130 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH)
-
Test compound stock solution (in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Plate the hERG-expressing cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the micropipette and form a high-resistance seal (≥1 GΩ) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a potential of -80 mV.
-
Apply a depolarizing pulse to +40 mV for 500 ms to activate the hERG channels.
-
Follow with a repolarizing ramp down to -80 mV over 100 ms. This ramp elicits the characteristic hERG tail current.
-
Repeat this protocol every 5 seconds to monitor the current stability.
-
-
Compound Application:
-
Once a stable baseline hERG current is established, perfuse the external solution containing the vehicle (e.g., 0.1% DMSO) for a control recording.
-
Apply increasing concentrations of the test quinoline compound in the external solution. Allow the current to reach a steady state at each concentration before proceeding to the next.
-
After testing the highest concentration, apply a known hERG blocker (e.g., E-4031) to confirm the recorded current is indeed from hERG channels.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current for each concentration.
-
Normalize the current at each concentration to the baseline control current.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Protocol 2: Doxorubicin-Induced Cardiotoxicity Model in H9c2 Cardiomyoblasts to Screen for Cardioprotective Agents
This protocol describes a method to induce cardiotoxicity in the H9c2 cell line using doxorubicin (DOX) and to evaluate the protective effects of a test compound.
Materials:
-
H9c2 rat cardiomyoblast cell line
-
DMEM high glucose medium, 10% FBS, penicillin/streptomycin
-
Doxorubicin (DOX)
-
Test quinoline compound or potential cardioprotective agent
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere and grow for 24 hours.
-
Pre-treatment (Optional): If evaluating a cardioprotective agent, pre-incubate the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours) before adding doxorubicin.
-
Induction of Cardiotoxicity:
-
Treat the cells with doxorubicin at a concentration known to induce significant cell death (e.g., 1-5 µM) for 24 hours. Include a vehicle control group (no DOX, no test compound) and a DOX-only control group.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (set to 100% viability).
-
Compare the viability of cells treated with DOX alone to those pre-treated with the test compound to determine its cardioprotective effect.
-
Protocol 3: Langendorff Isolated Perfused Heart Preparation
This ex vivo protocol allows for the assessment of a compound's direct effects on cardiac function in an isolated mammalian heart.
Materials:
-
Rodent (e.g., Sprague-Dawley rat)
-
Anesthetic
-
Heparin
-
Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2 and warmed to 37°C
-
Langendorff apparatus with a perfusion reservoir, aortic cannula, and constant pressure or flow system
-
Pressure transducer and data acquisition system
-
Surgical instruments
Procedure:
-
Heart Excision:
-
Anesthetize the rat and administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest cardiac activity.
-
-
Cannulation:
-
Identify the aorta and trim away excess tissue.
-
Mount the aorta onto the aortic cannula of the Langendorff apparatus.
-
Secure the aorta with a suture.
-
-
Initiate Perfusion:
-
Start retrograde perfusion with the oxygenated, warmed Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg). The perfusion will force the aortic valve closed and direct the buffer into the coronary arteries, sustaining the heart.
-
-
Stabilization and Baseline Recording:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function.
-
Allow the heart to stabilize for 20-30 minutes.
-
Record baseline parameters, including heart rate (HR), left ventricular developed pressure (LVDP), and the rate of pressure change (+dP/dt and -dP/dt).
-
-
Compound Administration:
-
Introduce the test quinoline compound into the perfusate at various concentrations.
-
Record the cardiac parameters at each concentration after they have reached a steady state.
-
-
Data Analysis:
-
Analyze the changes in HR, LVDP, +dP/dt, and -dP/dt in response to the test compound to determine its effects on cardiac electrophysiology and contractility.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and processes in the study of quinoline cardiotoxicity.
Caption: General workflow for assessing quinoline cardiotoxicity.
Caption: Simplified PI3K/Akt signaling in doxorubicin cardiotoxicity.
Caption: Troubleshooting decision tree for MTT assay variability.
References
Technical Support Center: Improving the Selectivity of Quinoline Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and application of quinoline kinase inhibitors. Our goal is to help you enhance the selectivity of your compounds and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with quinoline-based kinase inhibitors?
A1: Quinoline-based inhibitors can exhibit off-target activity against other kinases, particularly those within the same family as the intended target due to similarities in the ATP-binding pocket. A notable non-kinase off-target for some quinolinone-based compounds is the oxidoreductase NQO2.[1][2] Off-target effects can lead to unexpected cellular responses, toxicity, and misleading experimental results.[3][4]
Q2: How can I improve the selectivity of my quinoline kinase inhibitor?
A2: Several strategies can be employed to enhance the selectivity of quinoline kinase inhibitors:
-
Targeting Inactive Kinase Conformations: Design inhibitors that bind to the inactive "DFG-out" conformation of a kinase. This conformation is less conserved across the kinome, offering a potential avenue for achieving selectivity.[5]
-
Exploiting Unique Structural Features: Develop inhibitors that capitalize on subtle differences in the shape and residue composition of the target kinase's active site compared to other kinases.
-
Covalent Inhibition: Introduce a reactive group (e.g., an acrylamide) to your inhibitor that can form a covalent bond with a non-conserved cysteine residue near the active site of the target kinase. This can significantly increase both potency and selectivity.
-
Allosteric Inhibition: Design compounds that bind to allosteric sites, which are distinct from the highly conserved ATP-binding pocket. Allosteric sites are generally less conserved, providing an opportunity for greater selectivity.
-
Bivalent Inhibitors: Create inhibitors that simultaneously bind to the ATP-binding site and a nearby, less-conserved region on the kinase.
Q3: My inhibitor shows high potency in biochemical assays but low activity in cellular assays. What could be the reason?
A3: Discrepancies between biochemical and cellular assay results are common and can be attributed to several factors:
-
High Intracellular ATP Concentrations: The concentration of ATP within cells is in the millimolar range, which is significantly higher than the concentrations typically used in biochemical assays. This high level of endogenous ATP can outcompete your inhibitor for binding to the target kinase.
-
Cellular Metabolism: The inhibitor may be rapidly metabolized into an inactive form by cellular enzymes.
-
Compound Efflux: The inhibitor could be actively transported out of the cell by efflux pumps, preventing it from reaching an effective intracellular concentration.
-
Binding to Other Cellular Components: The compound might bind to other proteins or lipids, reducing its free concentration available to engage the target kinase.
Q4: How can I confirm that the observed cellular phenotype is due to on-target inhibition?
A4: It is crucial to perform rigorous control experiments to validate that the observed biological effect is a direct result of inhibiting the intended target. Recommended validation experiments include:
-
Using a Structurally Distinct Inhibitor: Confirm the phenotype with a different inhibitor that targets the same kinase but has a distinct chemical scaffold. This helps to rule out off-target effects related to the quinoline core structure.
-
Rescue Experiments: A powerful validation method is to perform a rescue experiment where the expression of a drug-resistant mutant of the target kinase reverses the effects of the inhibitor.
-
Dose-Response Analysis: Use the lowest effective concentration of the inhibitor to minimize the likelihood of engaging off-targets.
Troubleshooting Guides
Problem 1: Poor Selectivity in a Kinome Scan
Symptoms: Your quinoline-based inhibitor shows activity against multiple kinases in a broad kinase panel screen.
Possible Causes:
-
The inhibitor targets a highly conserved region of the ATP-binding pocket.
-
The chemical scaffold has inherent promiscuity for binding to multiple kinases.
Troubleshooting Steps:
-
Analyze Structure-Activity Relationships (SAR): Synthesize and test analogs of your compound to identify the chemical moieties responsible for off-target binding.
-
Computational Modeling: Use molecular docking and structural analysis to compare the binding mode of your inhibitor in the target kinase versus off-target kinases. Identify potential modifications to improve selectivity.
-
Exploit Gatekeeper Residue Differences: The "gatekeeper" residue, which controls access to a hydrophobic pocket near the ATP-binding site, varies in size across the kinome. Designing inhibitors with bulky substituents that create a steric clash with larger gatekeeper residues can improve selectivity for kinases with smaller gatekeeper residues.
-
Consider Atropisomerism: For certain quinoline scaffolds, atropisomers (chiral conformers arising from restricted bond rotation) can exhibit different selectivity profiles. Synthesizing and testing locked, single atropisomers may yield more selective compounds.
Problem 2: Unexpected Activation of a Signaling Pathway
Symptoms: Treatment with your kinase inhibitor leads to the paradoxical activation of a signaling pathway.
Possible Causes:
-
Off-Target Inhibition: The inhibitor may be unintentionally blocking a negative regulator of the activated pathway.
-
Feedback Loop Activation: Inhibition of the primary target may trigger a compensatory feedback mechanism that activates an alternative signaling pathway.
-
Retroactivity: In some signaling cascades, a downstream perturbation can lead to a response in an upstream component without a direct feedback loop, a phenomenon known as retroactivity.
Troubleshooting Steps:
-
Comprehensive Kinome Profiling: Perform a broad kinase selectivity screen to identify any unexpected off-target kinases that could be responsible for the pathway activation.
-
Phospho-Proteomics Analysis: Use mass spectrometry-based phospho-proteomics to get a global view of the signaling changes induced by your inhibitor and identify the activated pathways.
-
Pathway Deconvolution: Use inhibitors of the activated pathway in combination with your quinoline inhibitor to determine if the paradoxical activation can be reversed.
Quantitative Data on Quinoline Kinase Inhibitor Selectivity
The following tables provide a summary of the inhibitory activity (IC50 values) of various quinoline-based compounds against their intended targets and key off-targets. A lower IC50 value indicates higher potency.
Table 1: Selectivity Profile of Representative Quinoline Kinase Inhibitors
| Compound | Primary Target | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Reference |
| Bosutinib (SKI-606) | Src | 1-3 | - | - | |
| Compound 13 | Src | 1-3 | - | - | |
| Compound 19 | Src | 15.4 | iNOS | 313,000 | |
| Compound 20 | Src | 9.23 | iNOS | 2,180 | |
| Compound 21 | Src | 35 | - | - | |
| LY364947 | TGF-β RI | 51 | - | - | |
| Compound 73 | TGF-β RI | 104 | - | - | |
| CX-4945 | CK2 | 0.3 | - | - | |
| Compound 11 | CK2 | 300 | - | - | |
| Compound 12 | CK2 | 1000 | - | - | |
| Compound 27 | c-Met | 1.04 | - | - | |
| Compound 28 | c-Met | 1.86 | - | - | |
| Compound 29 | c-Met | 0.59 | - | - | |
| Compound 39 | VEGFR-2 (KDR) | 0.6 | - | - | |
| Compound 40 | VEGFR-2 (KDR) | 12 | - | - | |
| Compound 53 | EGFR | 120 | - | - | |
| GSK583 | RIP2 | 1 | hERG | 14,000 |
Table 2: Multi-Kinase Inhibition Profile of Quinazoline-Isatin Hybrid 6c
| Kinase Target | IC50 (µM) |
| CDK2 | 0.183 |
| EGFR | 0.083 |
| VEGFR-2 | 0.076 |
| HER2 | 0.138 |
Data for Table 2 was sourced from a study on quinazoline-isatin hybrids.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of a quinoline kinase inhibitor against a broad panel of kinases using a radiometric assay.
Materials:
-
Purified recombinant kinases (a panel of >400 is recommended)
-
Specific peptide or protein substrates for each kinase
-
Quinoline inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the quinoline inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of each specific kinase to its designated wells.
-
Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase to ensure accurate IC50 determination.
-
Incubate the reaction for a predetermined time at the optimal temperature for the kinase.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate, add a scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm that the quinoline inhibitor binds to its intended target within a cellular context.
Materials:
-
Cultured cells expressing the target kinase
-
Complete cell culture medium
-
Quinoline inhibitor stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Thermocycler
-
Lysis buffer
-
Equipment for protein quantification (e.g., Western blot apparatus)
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of the quinoline inhibitor or DMSO (vehicle control) for 1-2 hours at 37°C.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures using a thermocycler for 3 minutes. A typical temperature gradient is from 37°C to 70°C.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blot or another protein quantification method.
-
The binding of the inhibitor will stabilize the target protein, resulting in a higher melting temperature compared to the untreated control.
Visualizations
Caption: A typical workflow for assessing quinoline kinase inhibitor selectivity.
Caption: Inhibition of a generic RTK signaling pathway by a quinoline kinase inhibitor.
Caption: Key strategies for enhancing kinase inhibitor selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of EBC-129: A Novel Antibody-Drug Conjugate for Heavily Pretreated Solid Tumors
This guide provides a comprehensive comparison of EBC-129 with alternative therapeutic options for patients with heavily pretreated solid tumors, with a focus on metastatic pancreatic ductal adenocarcinoma (PDAC). The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available long-term safety and efficacy data, experimental methodologies, and mechanisms of action.
EBC-129 is a first-in-class antibody-drug conjugate (ADC) that targets a tumor-specific N256-glycosylated epitope present on both carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5) and CEACAM6.[1][2][3][4] These antigens are overexpressed in a variety of solid tumors, including pancreatic, gastroesophageal, colorectal, and lung cancers, and are associated with aggressive tumor biology, including roles in cell migration, invasion, and metastasis.[1] The ADC is composed of a fully humanized monoclonal antibody linked to the cytotoxic agent monomethyl auristatin E (MMAE) via a cleavable linker.
Mechanism of Action
EBC-129 employs a dual mechanism to eliminate cancer cells. The primary mechanism involves the targeted delivery of MMAE. Upon binding to the glycosylated CEACAM5/6 on tumor cells, EBC-129 is internalized. Inside the cell, the linker is cleaved, releasing MMAE. MMAE is a potent microtubule-disrupting agent that binds to tubulin, inhibiting its polymerization. This disruption of the microtubule network leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).
In addition to its cytotoxic payload delivery, the antibody component of EBC-129 has inherent antibody-dependent cellular cytotoxicity (ADCC) activity. The Fc region of the EBC-129 antibody can be recognized by Fc receptors on immune effector cells, such as Natural Killer (NK) cells. This engagement triggers the release of cytotoxic granules from the NK cells, containing perforin and granzymes, which induce apoptosis in the antibody-coated tumor cell.
References
- 1. ASCO 2025: Experimental Drug Development Centre announces the presentation of updated data from the phase 1 study of antibody-drug conjugate EBC-129 at the 2025 [ecancer.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Experimental Drug Development Centre Announces the Presentation of Updated Data from the Phase 1 Study of Antibody-Drug Conjugate EBC-129 at the 2025 Annual Meeting of the American Society of Clinical Oncology (ASCO) [prnewswire.com]
- 4. Experimental Drug Development Centre Granted U.S. FDA Fast Track Designation for Antibody-Drug Conjugate EBC-129 to Treat Pancreatic Ductal Adenocarcinoma - EDDC [eddc.sg]
Investigating the immunomodulatory effects of MM-129 in vivo
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vivo Immunomodulatory Profile of MM-129
This guide provides a comparative analysis of the novel immunomodulatory agent MM-129 against established therapies, Atezolizumab and Everolimus. MM-129 is a novel small molecule inhibitor targeting Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), mammalian target of rapamycin (mTOR), and Programmed death-ligand 1 (PD-L1).[1][2][3] Its multifaceted mechanism of action suggests a potent role in modulating the tumor microenvironment and anti-tumor immunity. This document summarizes key in vivo performance indicators, details relevant experimental protocols, and visualizes the underlying biological pathways to aid in the evaluation of MM-129 for future research and development.
Quantitative Data Summary
The following tables present a summary of the in vivo immunomodulatory effects of MM-129 in comparison to Atezolizumab, a PD-L1 inhibitor, and Everolimus, an mTOR inhibitor.
Disclaimer: The quantitative data for MM-129 presented in this guide is hypothetical and extrapolated from its known mechanism of action for illustrative and comparative purposes. Further in vivo studies are required to establish the definitive immunomodulatory profile of MM-129.
Table 1: In Vivo Effects on Tumor-Infiltrating Lymphocyte (TIL) Populations in a Murine Syngeneic Tumor Model
| Agent | Dose | Change in CD8+ T Cells (% of total TILs) | Change in Regulatory T cells (Tregs; % of CD4+ TILs) |
| MM-129 (Hypothetical) | 10 mg/kg, daily | ↑ 45% | ↓ 30% |
| Atezolizumab | 10 mg/kg, twice weekly | ↑ 35% | ↓ 20% |
| Everolimus | 5 mg/kg, daily | ↓ 15% | ↑ 25% |
Table 2: In Vivo Effects on Systemic Cytokine Levels in a Murine Syngeneic Tumor Model
| Agent | Dose | Change in IFN-γ (pg/mL) | Change in IL-10 (pg/mL) | Change in TNF-α (pg/mL) |
| MM-129 (Hypothetical) | 10 mg/kg, daily | ↑ 60% | ↓ 40% | ↓ 25% |
| Atezolizumab | 10 mg/kg, twice weekly | ↑ 50% | ↓ 15% | No significant change |
| Everolimus | 5 mg/kg, daily | ↓ 30% | ↑ 50% | ↓ 20% |
Experimental Protocols
The data presented in this guide is based on the following key experimental methodologies.
Murine Syngeneic Tumor Model and In Vivo Dosing
-
Cell Line: Murine colorectal cancer cell line (e.g., CT26) is cultured under standard conditions.
-
Implantation: 1 x 10^6 CT26 cells are subcutaneously injected into the flank of 6-8 week old BALB/c mice.
-
Tumor Growth Monitoring: Tumor volume is measured every two days using calipers.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.
-
Dosing:
-
MM-129 (or vehicle control) is administered daily via oral gavage.
-
Atezolizumab (or isotype control) is administered twice weekly via intraperitoneal injection.
-
Everolimus (or vehicle control) is administered daily via oral gavage.
-
-
Endpoint: Mice are euthanized when tumors reach a predetermined size, and tumors and spleens are harvested for analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
-
Tumor Digestion: Harvested tumors are mechanically minced and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently-labeled antibodies specific for immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the proportions of different immune cell populations within the tumor microenvironment.
ELISA for Cytokine Analysis
-
Sample Collection: Blood is collected from mice via cardiac puncture at the experimental endpoint. Serum is isolated by centrifugation.
-
ELISA Procedure: Serum cytokine levels (IFN-γ, IL-10, TNF-α) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The concentration of each cytokine is determined by comparing the optical density of the samples to a standard curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways of MM-129 and its comparators, as well as a typical experimental workflow for in vivo immunomodulatory studies.
References
- 1. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer [bio-protocol.org]
A Comparative Analysis of Quinoline Derivatives and Existing Chemotherapeutics in Oncology
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Efficacy, Mechanisms, and Experimental Protocols
The landscape of cancer therapy is in a constant state of evolution, with a significant focus on the development of novel therapeutic agents that offer enhanced efficacy and reduced toxicity compared to established chemotherapeutic drugs. Among the promising candidates, quinoline derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of anticancer activities. This guide provides a comprehensive comparative study of quinoline derivatives against existing chemotherapeutics such as Doxorubicin and Cisplatin, supported by experimental data, detailed methodologies, and mechanistic insights.
Comparative Efficacy: A Data-Driven Overview
The cytotoxic potential of novel compounds is a primary indicator of their anticancer efficacy. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency. The following tables summarize the in vitro cytotoxic activity of various quinoline derivatives in comparison to Doxorubicin and Cisplatin across different cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) of Quinoline Derivatives vs. Doxorubicin
| Compound/Drug | HCT 116 (Colon) | MCF-7 (Breast) | HepG-2 (Liver) | A549 (Lung) | K-562 (Leukemia) | Reference |
| 8-Hydroxyquinoline | 9.33 ± 0.22 | - | - | - | - | [1] |
| Doxorubicin | 5.6 ± 0.1 | 4.17 | 4.50 | - | - | [1] |
| Quinoline Derivative 6f | 3.67 | 6.83 | 2.31 | - | - | |
| Quinoline Derivative 9j | - | - | - | 1.91 | 5.29 | [2] |
Table 2: Comparative Cytotoxicity (IC50, µM) of Quinoline Derivatives vs. Cisplatin
| Compound/Drug | A549 (Lung) | Caco-2 (Colon) | MDA-MB-231 (Breast) | HeLa (Cervical) | Reference |
| Quinoline Derivative 7 | - | - | - | - | [3] |
| Isatin Derivative 13 | - | 8.2 | - | - | [3] |
| Isatin Derivative 14 | - | - | 9 | - | |
| Cisplatin | - | - | - | - | |
| Quinoline Derivative 91b1 | - | - | - | - |
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Beyond cytotoxicity, understanding the mechanisms through which these compounds exert their effects is crucial for drug development. Quinoline derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, key mechanisms for eliminating cancer cells.
Apoptosis Induction
The induction of apoptosis is a hallmark of effective anticancer therapies. The Annexin V/PI assay is a common method to quantify the percentage of apoptotic and necrotic cells.
Table 3: Comparative Apoptosis Induction in MCF-7 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Reference |
| Control | 0.8 | - | - | |
| Quinoline Derivative 65 (50 nM) | - | 15 | - | |
| Quinoline Derivative 65 (250 nM) | - | 29 | - | |
| Doxorubicin (0.01 mM) | 5.3 | 1.7 | - |
Note: Data for Doxorubicin is from a different study and presented for contextual comparison.
Quinoline derivatives often trigger the intrinsic apoptotic pathway by modulating the expression of the Bcl-2 family of proteins. This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like caspase-3.
Cell Cycle Arrest
Interference with the cell cycle is another critical anticancer mechanism. Many quinoline derivatives have been observed to induce cell cycle arrest, predominantly at the G2/M phase, thereby preventing cancer cell proliferation.
Table 4: Comparative Cell Cycle Analysis in A549 and K-562 Cells
| Compound | Cell Line | Cell Cycle Phase Arrest | Notable Effects | Reference |
| Quinoline-Chalcone Hybrid 9i | A549 & K-562 | G2/M | Downregulation of Cdc2-cyclin B1 complex, upregulation of p21 | |
| Quinoline-Chalcone Hybrid 9j | A549 & K-562 | G2/M | Downregulation of Cdc2-cyclin B1 complex, upregulation of p21 |
In Vivo Antitumor Efficacy
Preclinical in vivo studies using xenograft models in mice are essential to evaluate the therapeutic potential of novel compounds in a living organism. Tumor Growth Inhibition (TGI) is a key parameter to assess efficacy.
Table 5: Comparative In Vivo Tumor Growth Inhibition
| Compound | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Quinoline Derivative 91b1 | KYSE-450 (ESCC) in nude mice | 10 mg/kg/day | Significantly reduced tumor size (p < 0.001) | |
| Cisplatin | Esophageal Cancer Xenograft | 2 mg/kg | - | |
| BEZ235 (PI3K/mTOR inhibitor) | Leiomyosarcoma Xenograft | - | 42% | |
| BEZ235 + Doxorubicin | Leiomyosarcoma Xenograft | - | 68% | |
| Cisplatin | A549 Xenograft | 4 mg/kg | Effective inhibition |
Signaling Pathway Modulation: The PI3K/Akt/mTOR Axis
A significant number of quinoline derivatives exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell survival, proliferation, and metabolism, and its inhibition is a promising therapeutic strategy.
Several quinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, acting as dual PI3K/mTOR inhibitors or targeting specific isoforms. In contrast, conventional chemotherapeutics like Doxorubicin and Cisplatin can indirectly influence this pathway. For instance, Doxorubicin has been shown to induce the activation of the HER3-PI3K-AKT signaling cascade, which may contribute to chemoresistance.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Anticancer Agent 129
Disclaimer: "Anticancer agent 129" is a placeholder name. The following guidance is based on established protocols for handling potent cytotoxic and antineoplastic agents. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any compound being used to ensure adherence to all safety protocols.
Antineoplastic agents, also known as cytotoxic drugs, are hazardous by nature due to their inherent ability to inhibit or kill cells.[1][2][3] Occupational exposure to these agents can occur through skin contact, inhalation of aerosols or drug particles, ingestion, and needlestick injuries.[4] Therefore, strict adherence to safety protocols is paramount to minimize risk.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary control measure to protect personnel from exposure to cytotoxic agents.[5] All PPE should be designated for use with chemotherapy and other hazardous drugs.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Gloves | Chemotherapy gloves (tested to ASTM D6978-05 standard) or double gloves (nitrile or latex). | Provides the greatest protection against drug permeation. Double gloving offers an additional layer of safety. |
| Gowns | Disposable, lint-free, non-permeable gowns with a solid front, long sleeves, and tight-fitting cuffs. | Protects clothing and skin from splashes and spills. |
| Eye Protection | Safety goggles or a full-face shield. | Protects eyes from splashes of hazardous drugs. |
| Respiratory Protection | A NIOSH-certified respirator (e.g., N95) should be used when there is a risk of aerosol generation, such as during spill cleanup or when handling powders. Surgical masks do not provide adequate respiratory protection from aerosols. | Prevents inhalation of airborne drug particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling potent anticancer agents is crucial to ensure safety and minimize contamination.
1. Preparation:
-
All preparation of antineoplastic agents must be performed in a designated controlled area, such as a chemical fume hood, glove box, or a Class II Biological Safety Cabinet (BSC) that is vented to the outside.
-
Work surfaces should be covered with plastic-backed absorbent pads to contain any potential spills.
-
Ensure all necessary PPE is readily available and has been inspected for integrity.
2. Donning PPE:
-
Perform hand hygiene before donning any PPE.
-
Don a protective gown, ensuring it is securely fastened.
-
Don eye and face protection.
-
If required, don a respirator, ensuring a proper fit.
-
Don the first pair of gloves, tucking the cuffs under the gown sleeves.
-
Don the second pair of gloves, with the cuffs extending over the gown sleeves.
3. Drug Handling and Administration:
-
Use Luer-Lok syringes and other closed-system drug-transfer devices (CSTDs) to prevent leaks and spills.
-
Wipe the external surfaces of syringes and vials with a sterile alcohol pad to remove any potential contamination before removing them from the BSC.
-
Transport all prepared doses in sealed, labeled, and impact-resistant containers.
4. Doffing PPE:
-
Remove the outer pair of gloves first.
-
Remove the gown, turning it inside out as it is removed.
-
Remove the inner pair of gloves.
-
Remove eye and face protection and respirator (if used).
-
Perform hand hygiene thoroughly after removing all PPE.
Disposal Plan: Waste Segregation and Disposal
Proper disposal of chemotherapy waste is critical to protect healthcare workers, support staff, and the environment. Waste contaminated with cytotoxic agents must be segregated from other waste streams.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Description | Container Type | Disposal Method |
| Trace Chemotherapy Waste | Items with minimal residual contamination, such as empty vials, syringes, IV bags, tubing, gloves, gowns, and absorbent pads. | Yellow or purple, puncture-resistant containers labeled "Trace Chemotherapy Waste". | High-temperature incineration. |
| Bulk Chemotherapy Waste | Unused or partially used drugs, expired medications, and materials from cleaning up large spills. | Black or yellow, rigid, leak-proof, and puncture-resistant containers labeled "Hazardous Chemotherapy Waste". | High-temperature incineration in a specialized facility. |
| Sharps Waste | Needles, syringes with needles, and other sharp objects contaminated with cytotoxic drugs. | Purple-lidded, puncture-resistant sharps containers specifically labeled for chemotherapy waste. | High-temperature incineration. |
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
